molecular formula C9H11NO2 B179285 Benzocaine CAS No. 9011-18-1

Benzocaine

Cat. No.: B179285
CAS No.: 9011-18-1
M. Wt: 165.19 g/mol
InChI Key: BLFLLBZGZJTVJG-UHFFFAOYSA-N
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Description

Historical Perspectives in Local Anesthetic Development and Benzocaine's Role

The quest for effective pain control has a long history, with early methods including the use of herbal remedies and physical techniques. The modern era of local anesthesia began with the isolation of cocaine from the coca plant in the mid-19th century medscape.comresearchgate.netcrimsonpublishers.com. Cocaine was the first anesthetic to be discovered and is the only naturally occurring local anesthetic; all others are synthetically derived medscape.com. Its anesthetic properties were notably demonstrated in ophthalmology and dentistry in the 1880s medscape.come-century.us.

However, the significant toxicity and addictive potential of cocaine prompted the search for safer synthetic alternatives researchgate.nete-century.ustandfonline.com. This led to the development of a series of synthetic local anesthetics. Procaine (B135), synthesized by Alfred Einhorn in 1904, was a major advancement, offering lower toxicity and no addiction potential compared to cocaine crimsonpublishers.come-century.usebsco.com. Procaine became a standard for local anesthesia for nearly fifty years ebsco.com.

This compound's synthesis dates back to 1890 in Germany, and it was approved for medical use in 1902 wikipedia.org. E. Ritsert at Farbwerke Höchst submitted this compound for clinical trials as a topical anesthetic in 1900 ebsco.com. While procaine became prominent for injectable anesthesia, this compound found its niche as a topical anesthetic due to its limited solubility in water, making it suitable for application to surfaces ebsco.comwikipedia.org. Its development was part of the broader effort to create synthetic local anesthetics based on the structure of cocaine but with improved safety profiles nih.gov. This compound is the ethyl ester of p-aminobenzoic acid (PABA) wikipedia.orgnih.govchemicalbook.com.

Evolution of this compound's Application in Research

Initially, research involving this compound likely focused on characterizing its anesthetic properties and comparing it to other early local anesthetics like cocaine and procaine. Studies would have investigated its efficacy in blocking nerve conduction and its suitability for various topical applications.

As the field of anesthesiology and pain research advanced, this compound continued to be used as a reference compound in studies investigating the mechanisms of action of local anesthetics and the function of sodium channels ijpsjournal.compatsnap.com. Its relatively simple structure as an amino ester made it a valuable tool for understanding the relationship between chemical structure and anesthetic activity. Research evolved to explore its interaction with neuronal membranes and its specific binding sites on voltage-gated sodium channels ijpsjournal.compatsnap.com.

Beyond its direct anesthetic research, this compound's chemical structure, particularly the presence of the p-aminobenzoic acid moiety, has made it a starting material or a structural motif for the synthesis of other compounds investigated for various biological activities researchgate.net. Laboratory experiments detailing the synthesis of this compound from p-aminobenzoic acid via Fischer esterification are common in chemical education and research, highlighting its role as a model compound for organic synthesis techniques slideshare.netusp.brbath.ac.ukresearchgate.net.

Current Research Landscape and Emerging Areas in this compound Studies

Current research involving this compound extends beyond its traditional role as a local anesthetic. While studies continue to refine the understanding of its interaction with sodium channels and its anesthetic efficacy in specific contexts ijpsjournal.comnih.govdrugbank.com, emerging areas of research are exploring novel applications and modifications of the this compound structure.

One area of investigation involves the study of this compound in experimental models to understand pain perception and nerve signal transmission ijpsjournal.compatsnap.com. Researchers utilize this compound to selectively block nerve activity in isolated tissues or in vivo models to study the physiological effects of nerve blockade.

Furthermore, the chemical versatility of this compound allows for the synthesis of analogues with modified structures. Research is being conducted to explore the potential of these this compound analogues for various biological activities beyond anesthesia. Studies have investigated analogues for antibacterial, antifungal, and anti-cancer properties, as well as action against tuberculosis researchgate.net. This highlights a growing interest in repurposing or developing new therapeutic agents based on the this compound scaffold researchgate.net.

Analytical chemistry research also involves this compound, with studies focusing on developing sensitive and reliable methods for its detection and quantification in various matrices, which is important for both quality control and research purposes mdpi.com. Techniques like Surface-Enhanced Raman Scattering (SERS) are being explored for trace determination of this compound mdpi.com.

Research also includes studies investigating the interaction of this compound with other molecules and its behavior in different environments, such as its diffusion kinetics bath.ac.uk. Gas phase studies on this compound's electronic states and its noncovalent interactions in microsolvated environments provide insights into its fundamental physical chemistry acs.org.

Here is a table summarizing some key research findings related to this compound's mechanism of action:

Research AspectKey FindingSource
Mechanism of Action Reversibly blocks voltage-gated sodium channels in neuronal membranes. ijpsjournal.compatsnap.com
Sodium Channel Interaction Binds to the inner portion of voltage-gated sodium channels, particularly in their inactivated state. ijpsjournal.compatsnap.com
Effect on Nerve Impulses Prevents influx of sodium ions, inhibiting depolarization and propagation of action potentials. ijpsjournal.compatsnap.com
Concentration Dependence Blockade of sodium channels is concentration-dependent, with higher concentrations leading to stronger effects. patsnap.com

This table illustrates the core understanding of how this compound exerts its anesthetic effect at the cellular level, a fundamental aspect explored in research.

Another example of detailed research findings involves studies comparing the efficacy of this compound to other local anesthetics in experimental settings. While some studies in clinical contexts might show varying efficacy compared to other agents like lidocaine (B1675312) nih.govdrugwatch.com, research continues to explore the nuances of its action. For instance, in vitro studies comparing this compound and lidocaine have investigated their ability to form methemoglobin, a research finding relevant to understanding potential biochemical interactions of these compounds fda.gov. One study indicated that this compound generated substantially more methemoglobin than lidocaine in a red blood cell model fda.gov.

Research on this compound analogues has also yielded specific findings regarding their potential biological activities. While detailed data tables on the efficacy of various analogues against specific targets (e.g., bacterial strains, cancer cell lines) would typically be found in specialized medicinal chemistry or pharmacology journals, the general finding that this compound analogues exhibit antibacterial, antifungal, and anti-cancer potential represents a significant area of current research researchgate.net.

The current research landscape for this compound is dynamic, encompassing fundamental studies on its mechanism and physical properties, investigations into its synthesis and analysis, and the exploration of novel therapeutic applications for this compound and its derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

ethyl 4-aminobenzoate
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3
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InChI Key

BLFLLBZGZJTVJG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N
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Molecular Formula

C9H11NO2
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Related CAS

23239-88-5 (hydrochloride)
Record name Benzocaine [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID8021804
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Molecular Weight

165.19 g/mol
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Physical Description

Solid
Record name Benzocaine
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Boiling Point

310 °C
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Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C
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Description Aqueous solubility in buffer at pH 7.4
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Vapor Pressure

2.6X10-4 mm Hg at 25 °C /Estimated/
Record name BENZOCAINE
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Color/Form

Rhombohedra from ether, Needles from water

CAS No.

94-09-7
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Melting Point

92 °C
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Mechanistic Investigations of Benzocaine Action

Cellular and Molecular Mechanisms of Anesthesia

Anesthesia at the cellular level involves the disruption of the processes that generate and propagate action potentials along nerve fibers. Benzocaine achieves this by modulating the function of key ion channels, thereby preventing the transmission of pain signals to the central nervous system.

Voltage-Gated Sodium Channel Inhibition Dynamics

Voltage-gated sodium channels (VGSCs) are critical for the initiation and conduction of action potentials. These channels open in response to changes in membrane potential, allowing an influx of sodium ions that depolarizes the neuron. This compound acts as an inhibitor of these channels, thereby blocking this essential process. wikipedia.orgijpsjournal.com

This compound primarily interacts with the inner portion of voltage-gated sodium channels. ijpsjournal.com It is understood to bind preferentially to the inactive state of the channel. ijpsjournal.compatsnap.com Upon entering the nerve cell, this compound, which is a neutral molecule, can become ionized. ijpsjournal.com Its ionized form then binds to the alpha subunit of the voltage-gated sodium channel. ijpsjournal.com This binding event stabilizes the channel in its inactive conformation, preventing its transition to the open state required for ion flux. ijpsjournal.compatsnap.com Research suggests that this compound binds with high affinity to an intracellular binding site and potentially a low-affinity subsite also located in the inner mouth of the channel. nih.gov Studies using bacterial sodium channels, such as NaVAb, as models have indicated high-affinity binding of this compound to a residue (F203 in NaVAb) that is considered a surrogate for a conserved phenylalanine residue (FS6) in helix S6 of Domain IV of mammalian sodium channels (e.g., Phe1759 in NaV1.5). pnas.orgnih.govfrontiersin.org This phenylalanine residue in Domain IV, S6, is located in the inner pore just below the selectivity filter and is critical in use-dependent drug block. nih.govahajournals.org

This compound reversibly stabilizes the neuronal membrane, leading to a decrease in its permeability to sodium ions. nih.govpediatriconcall.comrxlist.com This reduced permeability inhibits the depolarization of the neuronal membrane, a crucial step in the generation of a nerve impulse. nih.govpediatriconcall.comrxlist.com By preventing the influx of sodium ions, this compound effectively blocks the depolarization process. ijpsjournal.compatsnap.com

The inhibition of sodium influx and the resulting blockade of depolarization directly impact the generation and propagation of action potentials. ijpsjournal.compediatriconcall.comrxlist.comnih.gov Since the rapid influx of sodium ions is essential for the rising phase of the action potential, this compound's action prevents the initiation of these electrical signals. wikipedia.orgijpsjournal.compatsnap.com Furthermore, by blocking sodium channels along the nerve fiber, this compound stops the propagation of existing action potentials. wikipedia.orgijpsjournal.com This interruption of nerve impulse transmission prevents pain signals from reaching the central nervous system, resulting in localized anesthesia. ijpsjournal.com Studies using frog sciatic nerves have demonstrated that this compound significantly suppresses the generation of compound action potentials. physiology.org

Effects on Neuronal Membrane Permeability and Depolarization

Interaction with Ion Channels Beyond Sodium Channels

While the primary mechanism of this compound involves voltage-gated sodium channels, research also indicates interactions with other ion channels, such as potassium channels.

This compound has been shown to interact with human cardiac cloned potassium channels, specifically hKv1.5. nih.govoup.comportico.org Studies using the patch clamp technique on cells expressing hKv1.5 channels have revealed a dual effect of this compound. nih.gov At nanomolar concentrations, this compound can increase the current amplitude through hKv1.5 channels, an "agonist effect," by shifting the activation curve in the negative direction and slowing the time course of tail current decline. nih.govoup.com Conversely, at higher micromolar concentrations (100-700 µM), this compound inhibits hKv1.5 currents, modifies the voltage-dependence of channel activation (making it biphasic), and accelerates channel deactivation. nih.govoup.com These findings suggest that this compound can block and modify the voltage- and time-dependent properties of hKv1.5 channels, potentially binding to both extracellular and intracellular sites on the channel. nih.govnih.govoup.com The interaction between this compound and extracellular potassium concentration also appears to influence channel gating. nih.govoup.com

Table 1: Summary of this compound's Effects on hKv1.5 Channels

This compound ConcentrationEffect on hKv1.5 Current AmplitudeEffect on Activation CurveEffect on Tail Current Decline
10 nMIncreased ("agonist effect")Shifted negativelySlowed
100-700 µMInhibitedModified (biphasic)Accelerated

Note: Data derived from patch clamp experiments on cells expressing hKv1.5 channels. nih.govoup.com

Table 2: Dissociation Constants (KD) for this compound Binding to hKv1.5 Channels

EffectKD (µM)Putative Binding Site
Inhibition901 ± 81 µM nih.govIntracellular, low affinity subsite nih.gov
AgonistNot quantified in terms of KD in provided textIntracellular, high affinity site nih.gov

Table 3: this compound Binding Sites on NavAb (Bacterial Sodium Channel Model)

Binding Site LocationAffinity (Relative)Interaction Characteristics
F203 (surrogate for mammalian FS6 in DIVS6)High affinityπ-stacking, Pore-blocking pnas.org
B_b (deep in intracellular gate)Lower affinityHydrophobic interactions with I217 and V213, Stabilizes closed gate pnas.org
FenestrationsLower affinityHydrophobic interactions, Potential access/escape route pnas.orgplos.org

Note: Data based on molecular dynamics simulations of the bacterial NavAb channel. pnas.orgplos.org

Modulation of Potassium Channels (e.g., hKv1.5)
Agonistic Effects at Nanomolar Concentrations

At nanomolar concentrations, this compound has been observed to enhance potassium currents through channels like hKv1.5. oup.comnih.gov Specifically, a study using 10 nM this compound showed an increase in current amplitude. This agonistic effect is suggested to involve modification of the channel's gating properties, such as a negative shift in the activation curve and a slowing of tail current decline. oup.comnih.gov This indicates that at very low concentrations, this compound can influence channel behavior without causing a direct block of the pore. oup.com

This compound Concentration Observed Effect on hKv1.5 Current Change in Activation Curve Effect on Tail Current Decline
10 nM Increased current amplitude Shifted negatively Slowed
Inhibitory Effects at Micromolar Concentrations

In contrast to its effects at nanomolar levels, this compound at micromolar concentrations primarily exhibits inhibitory effects on ion channels. oup.comnih.gov For instance, concentrations ranging from 100 to 700 µM have been shown to inhibit hKv1.5 currents with a reported KD of 901 ± 81 µM. oup.comnih.gov This inhibition is associated with modifications in the voltage-dependence of channel activation, leading to a biphasic response, and an acceleration of channel deactivation. oup.comnih.gov

This compound Concentration Range Observed Effect on hKv1.5 Current Effect on Activation Curve Effect on Channel Deactivation KD (hKv1.5)
100-700 µM Inhibited currents Became biphasic Accelerated 901 ± 81 µM
Influence on Channel Gating and Deactivation

This compound's influence on channel gating and deactivation is concentration-dependent and can be affected by factors such as extracellular potassium concentration. oup.comnih.gov At nanomolar concentrations, it modifies time- and voltage-dependent gating properties. oup.com At micromolar concentrations, this compound also alters hKv1.5 channel gating and accelerates tail current decay, particularly at low extracellular potassium concentrations. oup.com Research suggests that this compound may bind to both extracellular and intracellular sites on the channel, and these sites may be related and interact with potassium ions. oup.comnih.gov

Effects on Membrane Structure and Dynamics

Beyond its direct interactions with ion channels, this compound has been shown to influence the structure and dynamics of biological and biomimetic membranes. rsc.orgresearchgate.netnih.govtum.de

Phospholipid Bilayer Interactions and Stiffening

This compound interacts with phospholipid bilayers, which are fundamental components of cell membranes. rsc.orgresearchgate.netnih.govtum.de Studies using techniques such as neutron reflectivity and scattering have indicated that the presence of this compound can lead to a stiffening of phospholipid membranes. rsc.orgresearchgate.netnih.govtum.de This interaction involves the phospholipid bilayer polar groups and hydrophobic acyl chains. researchgate.net The molecular structure of this compound is believed to contribute to these observed changes in membrane properties. rsc.orgnih.govtum.de

Stalk Formation in Biomimetic Membranes

Investigations using biomimetic model membranes, such as liposomes and lamellar phases, have revealed that this compound can induce the formation of stalks. rsc.orgresearchgate.netnih.govtum.de These structures represent highly curved membrane intermediates. The formation of stalks caused by this compound in these model systems further highlights its ability to perturb membrane structure and dynamics. rsc.orgresearchgate.netnih.govtum.de

Advanced Synthesis and Derivatization Methodologies for Benzocaine

Esterification Reactions for Benzocaine Synthesis

The primary route for synthesizing this compound involves the esterification of 4-aminobenzoic acid with ethanol (B145695). This reaction is a classic example of Fischer esterification. researchgate.nettaylorandfrancis.com

Fischer Esterification of para-Aminobenzoic Acid

The synthesis of this compound from para-aminobenzoic acid (PABA) is commonly achieved through Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. researchgate.nettaylorandfrancis.comcutm.ac.inchegg.com In this specific synthesis, PABA reacts with ethanol to produce ethyl p-aminobenzoate (this compound) and water. researchgate.netcutm.ac.inslideshare.net

Fischer esterification is an acid-catalyzed and reversible reaction. researchgate.nettaylorandfrancis.combyjus.com The mechanism involves the protonation of the carbonyl group of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. researchgate.nettaylorandfrancis.comchegg.combyjus.comprezi.com Following proton transfer, a molecule of water is eliminated, leading to the formation of the ester. researchgate.netbyjus.com The acid catalyst is typically regenerated during the mechanism. researchgate.net

However, in the case of p-aminobenzoic acid, the presence of the basic amino group necessitates the use of stoichiometric amounts of acid, as the amino group can consume the acid catalyst. researchgate.net Strong mineral acids such as concentrated sulfuric acid or hydrochloric acid are commonly employed as catalysts for this reaction. researchgate.netcutm.ac.inchegg.comslideshare.netprezi.com

The Fischer esterification is an equilibrium-controlled reaction. researchgate.nettaylorandfrancis.comchegg.com To achieve a high yield of the ester product, the equilibrium must be shifted towards the products according to Le Chatelier's Principle. researchgate.netchegg.com This can be accomplished by using a large excess of one of the reactants, typically the alcohol, or by removing one of the products, such as water, as it is formed. researchgate.nettaylorandfrancis.comcutm.ac.inchegg.com Techniques for water removal can include azeotropic distillation. researchgate.net

Experimental procedures often involve refluxing the mixture of p-aminobenzoic acid, ethanol, and the acid catalyst for a specified duration, such as 60-75 minutes or 2 hours, often using a heating mantle. researchgate.netcutm.ac.insciencemadness.org The initial mixture may form a precipitate, which should dissolve as the reaction progresses at reflux temperatures. researchgate.net

Some reported experimental yields for this compound synthesis are presented below:

Starting Material (PABA)Ethanol VolumeAcid Catalyst (Conc. H₂SO₄)Reflux TimeReported YieldCitation
1.2 g12.0 mL1.0 mL60-75 minsNot specified researchgate.net
4 gm27ml5ml2 hoursNot specified cutm.ac.in
10.02 g~75 mL~8 mL (~92%)~2 hours50.1% sciencemadness.org
Not specifiedNot specifiedHydrochloric acidNot specified93.3% slideshare.net
Not specifiedNot specifiedSulfuric acidNot specified85.8% slideshare.net
Reaction Mechanism and Acid Catalysis

Green Chemistry Approaches in this compound Analogue Synthesis

In the context of sustainable chemistry, greener approaches are being explored for the synthesis of organic compounds, including this compound analogues. These methods aim to reduce the use of hazardous substances, minimize waste, and lower energy consumption. researchgate.netajrconline.org

Natural Deep Eutectic Solvents (NADES) have emerged as environmentally friendly alternatives to traditional organic solvents in various chemical processes, including the synthesis of this compound analogues. jsynthchem.comresearchgate.netjsynthchem.com NADES are composed of naturally occurring compounds, such as sugars, amino acids, and organic acids, which form eutectic mixtures with unique properties like low vapor pressure and high thermal stability. jsynthchem.comresearchgate.netjsynthchem.commdpi.com Their advantages include low toxicity, biodegradability, and ease of preparation, making them sustainable reaction media. jsynthchem.comresearchgate.netjsynthchem.commdpi.comrsc.org

Studies have reported the synthesis of this compound analogues via esterification reactions utilizing NADES as the reaction solvent. jsynthchem.comresearchgate.netjsynthchem.com This approach offers a greener alternative compared to methods relying on hazardous organic solvents. jsynthchem.comresearchgate.netjsynthchem.com

Sustainable synthesis often involves the development and application of efficient and environmentally benign catalytic systems. In the context of green esterification for this compound analogues using NADES, specific catalysts have been investigated. jsynthchem.comresearchgate.netjsynthchem.com

Urea (B33335) choline (B1196258) chloride, a well-known catalyst, has been employed in conjunction with NADES for the esterification of carboxylic acids with p-aminobenzoic acid to synthesize this compound analogues. jsynthchem.comresearchgate.netjsynthchem.com This catalytic system is reported to enhance the reaction rate and selectivity. jsynthchem.comresearchgate.netjsynthchem.com Urea choline chloride is believed to facilitate the interaction between reactants and accelerate the formation of the desired ester products, potentially through the formation of an intermediate acyl chloride. jsynthchem.com The use of such catalytic systems in NADES contributes to a greener and more efficient synthetic methodology for this compound analogues. jsynthchem.comresearchgate.net

Microwave-assisted synthesis is another technique considered a green chemistry approach as it can significantly reduce reaction times compared to conventional heating methods, thereby lowering energy consumption. ajrconline.org While specifically mentioned for the synthesis of this compound itself from p-nitrobenzoic acid followed by reduction, the principle of using microwave irradiation for accelerated esterification could potentially be applied or explored for this compound analogue synthesis. ajrconline.org

Utilization of Natural Deep Eutectic Solvents (NADES)

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is a key area of research aimed at developing compounds with modified or enhanced properties chemicalpapers.comresearchgate.net. Electrophilic and nucleophilic reactions of this compound serve as common procedures for constructing libraries of these derivatives chemicalpapers.com.

Structural Modification Strategies for Enhanced Properties

Structural modification strategies for this compound analogues often focus on altering the ester group, the aromatic ring, or the amino group to influence properties such as solubility, metabolic stability, and interaction with biological targets acs.orgrsc.orgnih.gov.

One strategy involves modifying the ester side chains. Ester derivatives can exhibit improved pharmacokinetic properties, including enhanced oral bioavailability and increased membrane permeability jsynthchem.com. By changing the ester moiety, medicinal chemists can fine-tune the physicochemical properties of the resulting analogues jsynthchem.com.

Another approach involves the molecular hybridization strategy, which combines the this compound structure with other biologically active pharmacophores to generate novel hybrid molecules with potentially enhanced activities acs.orgnih.govresearchgate.net. For instance, hybrid molecules combining quinone and this compound moieties have been synthesized and evaluated for antiproliferative activity acs.orgnih.gov. Structural modifications on the aromatic ring of the quinone part and the introduction of various primary amines have been explored in the synthesis of such analogues acs.orgnih.gov.

Modification of the amino group is also a common strategy. For example, N-acetylation of this compound has been reported as a method for modification fugus-ijsgs.com.ng. The synthesis of novel glycodrugs derived from this compound has involved converting D-galactose into a substrate suitable for introducing amino derivatives at a specific position, followed by the formation of an imine and subsequent reduction mdpi.com.

Research has also explored the synthesis of benzhydroxamic acid analogues from p-substituted ethyl benzoate, involving reaction with hydroxylamine (B1172632) hydrochloride and subsequent treatment rsc.org.

Exploration of Novel Synthetic Pathways for Analogues

Beyond traditional esterification and reduction, novel synthetic pathways are being explored for the creation of this compound analogues.

One such pathway involves the synthesis of this compound analogues through esterification reactions utilizing sustainable natural deep eutectic solvents (NADES) and catalysts like urea choline chloride jsynthchem.comresearchgate.net. This represents a greener alternative to conventional methods.

Another explored route is the application of a Pd/C-HCOONH4 reductive system for the catalytic transfer hydrogenation of ethyl p-nitrobenzoate to ethyl 4-aminobenzoate (B8803810) (this compound) and its analogues oriprobe.com. This method allows for synthesis under mild reaction conditions with high catalytic reactivity oriprobe.com.

Novel quinone-benzocaine hybrid molecules have been synthesized via a molecular hybridization strategy, starting from dimethylhydroquinone and reacting with corresponding substituted amines in the presence of an oxidizing agent nih.gov. Halogenated analogues were prepared by reacting substituted amines with dibromobenzoquinone or dichlorobenzoquinone nih.gov.

The synthesis of novel this compound and procaine (B135) glycodrugs involved a two-step methodology: formation of an imine from a galactosyl aldehyde and an arylamine (this compound or procaine), followed by reduction of the imine functional group mdpi.com.

Research also highlights the synthesis of various other this compound derivatives through different reactions, including those with potential antimicrobial and anticancer activities chemicalpapers.comresearchgate.net. These synthetic efforts contribute to building a diverse library of this compound-based compounds for further investigation chemicalpapers.com.

Pharmacokinetic and Biotransformation Research

Absorption and Distribution Dynamics

Benzocaine's absorption is primarily influenced by its lipid solubility, which is facilitated by its aromatic ring structure, enabling diffusion across nerve cell membranes. nih.govphdcentre.com Absorption is generally poor through intact skin but is more readily absorbed through mucous membranes and traumatized skin. mhmedical.commims.come-lactancia.org The degree of absorption is also increased by factors such as the surface area of application and the presence of lesions, cuts, or abrasions. mhmedical.com

Tissue-Blood Partition Coefficient Studies

The distribution of local anesthetics, including this compound, tends to correlate with the tissue/blood partition coefficient. nih.govphdcentre.comukzn.ac.za This coefficient reflects the differential solubility of the drug in tissue compared to blood. A higher tissue/blood partition coefficient suggests greater distribution into tissues. Factors like protein binding and lipid solubility influence these coefficients. ukzn.ac.za Higher lipid solubility generally leads to a greater volume of distribution. nih.gov While specific quantitative data for this compound's tissue-blood partition coefficients across various human tissues were not extensively detailed in the search results, studies in other species, such as Atlantic salmon, have indicated a moderate to large distribution of this compound from plasma to tissues, with a distribution volume of 5.12 L/kg reported in one study. researchgate.net

Factors Influencing Distribution to Tissues

Several factors influence the distribution of this compound to tissues. Organ perfusion plays a significant role, with "vessel-rich" organs exhibiting faster uptake of the drug. ukzn.ac.za Tissue mass is also proportional to the distribution of local anesthetics. nih.govphdcentre.com Protein binding, particularly to plasma proteins like serum albumin and alpha-1-acid glycoprotein, affects distribution by retaining the local anesthetic in the blood. ukzn.ac.zanih.govdrugbank.com Local anesthetics with high protein binding tend to have lower systemic absorption. ukzn.ac.za Additionally, the lipid solubility of this compound facilitates its penetration into lipid-rich tissues, including nerve membranes and myelin sheaths. ukzn.ac.zanih.govuomustansiriyah.edu.iq Conditions such as hypoxia, hypercarbia, and academia can decrease protein binding, potentially increasing the risk of toxicity by altering distribution. nih.gov

Metabolic Pathways and Metabolite Characterization

This compound undergoes significant biotransformation, primarily through hydrolysis and oxidative pathways.

Ester Hydrolysis by Pseudocholinesterase and p-Aminobenzoic Acid Formation

As an ester local anesthetic, this compound is predominantly metabolized by hydrolysis of its ester bond. This process is primarily mediated by pseudocholinesterase (also known as plasma cholinesterase or butyrylcholinesterase) in the plasma and liver. nih.govphdcentre.commhmedical.commims.comacs.orgdrugbank.comwikipedia.orgbionity.com This hydrolysis yields para-aminobenzoic acid (PABA) as a major metabolite. nih.govphdcentre.comdrugbank.comacs.orgdrugbank.comwikipedia.orgbionity.com PABA is then primarily excreted by the kidneys in the urine. nih.govphdcentre.comdrugbank.comwikipedia.orgbionity.com This metabolic pathway is distinct from that of amide local anesthetics. nih.gov Studies have shown that in some individuals with atypical forms of pseudocholinesterase, the hydrolysis of ester anesthetics like procaine (B135) (which also produces PABA) is impaired, leading to prolonged high levels of the anesthetic in the blood and increased toxicity. wikipedia.orgbionity.com

Hepatic Cytochrome P450 Enzyme System Involvement

While ester hydrolysis is the primary metabolic route, the hepatic cytochrome P450 (CYP) enzyme system also plays a role in this compound metabolism, albeit to a lesser extent. mims.com CYP enzymes are predominantly found in the liver and are involved in phase I oxidation, reduction, and hydrolysis reactions for many drugs. openanesthesia.org Studies have indicated that this compound can undergo oxidation reactions catalyzed by CYP enzymes in the liver, leading to the formation of various metabolites. Research using recombinant cytochrome P450 enzymes has shown that this compound is extensively metabolized by CYP1A2, with contributions also from CYP2B6, CYP2C19, CYP2D6, and CYP2E1. nih.gov

Oxidative Deacetylation and Demethylation

Within the hepatic CYP system, this compound can undergo oxidative deacetylation and demethylation reactions. Oxidative deacetylation involves the removal of an acetyl group through oxidation, while demethylation involves the removal of a methyl group. windows.net These reactions contribute to the formation of different metabolites. While the search results confirm the involvement of CYP enzymes in oxidative metabolism including deacetylation and demethylation annualreviews.org, specific detailed pathways and the quantitative contribution of these reactions compared to ester hydrolysis were not fully elucidated within the provided snippets.

Specific CYP Enzyme Activities

Studies utilizing recombinant cytochrome P450 (CYP) enzymes have provided insights into the role of specific isoforms in this compound metabolism. Research indicates that this compound is extensively metabolized by CYP 1A2. fishersci.com Additionally, CYP 2B6, 2C19, 2D6, and 2E1 have also demonstrated activity in the metabolism of this compound. fishersci.com The involvement of these specific CYP enzymes highlights the oxidative pathways that contribute to this compound's biotransformation.

Acetylation and N-Hydroxylation Pathways

This compound undergoes several key metabolic transformations, including hydrolysis, acetylation, and N-hydroxylation. A primary metabolic route for this compound is hydrolysis, which yields para-aminobenzoic acid (PABA). idrblab.netamericanelements.comwikipedia.orgdsmz.denih.govthegoodscentscompany.com Acetylation is another significant pathway, leading to the formation of N-acetylated this compound (acetylthis compound). americanelements.comwikipedia.orgdsmz.denih.govthegoodscentscompany.comfishersci.benih.govfishersci.comnih.govnih.gov PABA, the hydrolysis product, can also undergo acetylation to form N-acetylated para-aminobenzoic acid (p-acetaminobenzoic acid). americanelements.comwikipedia.orgdsmz.denih.govthegoodscentscompany.com

N-hydroxylation is also identified as a metabolic pathway for this compound, resulting in the formation of this compound hydroxylamine (B1172632). thegoodscentscompany.comebi.ac.uk this compound hydroxylamine has been suggested as the metabolite responsible for the formation of methemoglobin. ebi.ac.uk

The interplay between hydrolysis and acetylation pathways can be illustrated by the transformations of this compound and its primary metabolite, PABA.

PathwaySubstrateProduct
HydrolysisThis compoundPara-aminobenzoic acid
AcetylationThis compoundN-acetylated this compound
AcetylationPABAN-acetylated PABA
N-HydroxylationThis compoundThis compound hydroxylamine

Comparative Metabolism Studies Across Species

Comparative studies have revealed variations in this compound metabolism across different species, particularly in fish. In rainbow trout (Oncorhynchus mykiss), this compound is metabolized by hydrolysis and acetylation. dsmz.de Acetylation appears to be the primary metabolic route in this species. dsmz.de Studies in rainbow trout evaluated the presence of this compound and its metabolites in water and urine over time following administration. americanelements.comwikipedia.orgdsmz.de

Data from rainbow trout show the changing proportions of this compound and its metabolites in urine over time:

Time After DosingPara-aminobenzoic acid (%)N-acetylated para-aminobenzoic acid (%)This compound (%)N-acetylated this compound (%)
1 hour7.659.719.58.0
20 hours1.096.6Not detectableNot detectable

Note: Data derived from studies in rainbow trout. americanelements.comwikipedia.orgdsmz.de

The metabolic profile of this compound has been reported as similar in catfish and rats, with metabolites found in catfish also present in rats. mims.com Studies in rabbits using isolated perfused ear preparations have shown that the quantitative metabolic patterns in skin can differ based on whether the compound is applied cutaneously or perfused arterially. massbank.eudea.govfishersci.be Five metabolites were separated in these studies, including aminobenzoic acid and acid-labile conjugates. massbank.eudea.govfishersci.be One metabolite, potentially a glycolic acid N-conjugate, was found at significantly higher concentrations after arterial perfusion compared to dermal application. massbank.eudea.govfishersci.be

Elimination Kinetics and Routes

The elimination of this compound and its metabolites occurs through various routes, with the primary pathways differing across species.

Renal Excretion of Metabolized Products

In humans, the primary route of elimination for this compound is via the kidneys, with the metabolized products being excreted in the urine. idrblab.nethmdb.cachemspider.com

In rainbow trout, renal elimination of radioactivity was found to be considerably slower compared to branchial (gill) elimination. americanelements.comwikipedia.orgdsmz.de Polar metabolites, such as de-ethylated metabolites, are excreted at slower rates in the urine of fish. fishersci.com

Data on renal excretion in rainbow trout shows the percentage of the dose excreted in urine over time:

Time After DosingRenal Excretion (% of dose)
3 hours2.7
24 hours9.0

Note: Data derived from studies in rainbow trout. americanelements.comwikipedia.orgdsmz.de

Fecal Elimination

A minor portion of this compound may be eliminated through feces in humans. idrblab.net While primarily discussed in the context of unabsorbed drug or combination products, fecal elimination is recognized as a route. chemspider.com

Half-Life Determination in Various Biological Systems

The half-life of this compound can vary depending on the biological system and conditions studied. In asymptomatic patients, the half-life of this compound has been reported to be approximately 55 minutes.

Studies in Atlantic salmon (Salmo salar) have indicated that elimination half-lives can range from 31 to 89 minutes, influenced by the route of administration, applied dose, and water temperature. In the same study, plasma data for this compound in Atlantic salmon were best described by a two-compartment open model with first-order elimination, yielding an elimination half-life of 18.7 minutes. Another study in fish noted a rapid decrease in plasma concentration within the first 10 minutes, followed by a slower decrease with a half-life of 89-109 minutes. fishersci.com Research involving polymeric conjugates of this compound in humans reported an alpha phase half-life between 11 and 18 minutes and a beta phase half-life between 70 and 85 minutes for the conjugated compound.

SpeciesBiological SystemHalf-Life Range (approximate)Notes
HumanPlasma~55 minutesIn asymptomatic patients.
Atlantic SalmonPlasma31 - 89 minutesDependent on route, dose, temperature.
Atlantic SalmonPlasma18.7 minutesBased on two-compartment model.
FishPlasma89 - 109 minutesSlower phase after initial rapid decrease. fishersci.com
HumanPlasma (Conjugate)Alpha: 11-18 min, Beta: 70-85 minFor polymeric conjugates of this compound.

Toxicological Investigations and Safety Pharmacology

Methemoglobinemia Induction Mechanisms

Methemoglobinemia is a condition characterized by elevated levels of methemoglobin in the blood, impairing oxygen transport. wikipedia.org Benzocaine is a known cause of acquired methemoglobinemia. wikipedia.orgnih.gov

Formation of Methemoglobin and Associated Physiological Effects

Methemoglobin forms when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to the ferric state (Fe³⁺). wikipedia.orgaub.edu.lb This oxidized form, methemoglobin, is incapable of binding and transporting oxygen. nih.govaaaai.org Normally, the methemoglobin reductase system within erythrocytes maintains methemoglobin levels below 1% of total hemoglobin. nih.govmedscape.com However, exposure to oxidizing agents like this compound can overwhelm this system, leading to increased methemoglobin concentrations. wikipedia.orgnih.gov

Elevated methemoglobin levels result in a reduced ability of the blood to release oxygen to tissues, causing a leftward shift in the oxygen-hemoglobin dissociation curve. wikipedia.org This can lead to tissue hypoxia. wikipedia.orgprovayblue.com Physiological effects are proportional to the fraction of methemoglobin and the resulting hypoxia. medscape.com

Symptoms can range from slight discoloration at lower levels to severe manifestations at higher concentrations. medscape.com Cyanosis, a bluish or chocolate-brown discoloration of the blood and skin, becomes apparent when methemoglobin levels reach 1.5 to 2.0 g/dL, which is lower than the 5 g/dL of deoxyhemoglobin required to cause cyanosis. ccjm.orgoup.com

The following table summarizes the typical clinical presentation of methemoglobinemia based on blood methemoglobin levels:

Methemoglobin Level (%)Clinical Presentation
< 10None (patients with underlying diseases may show symptoms at lower levels)
10-20Slight discoloration (cyanosis)
20-30Cyanosis, anxiety, headache, dizziness, lightheadedness, fatigue, tachycardia, dyspnea
30-50Symptoms similar to 20-30%, but more severe, confusion, ataxia, prostration
50-70Severe symptoms: stupor, bradycardia, respiratory depression, convulsions, arrhythmias, acidosis nih.gov
> 70Usually not compatible with life nih.gov

Cardiovascular compensatory mechanisms may not occur until methemoglobin levels exceed 40%. ccjm.org Ataxia, prostration, and unconsciousness can manifest at levels above 60%, with death potentially occurring at approximately 85%. ccjm.org

Dose-Response Relationships and Risk Factors

The dose-response relationship for this compound-induced methemoglobinemia has been investigated, although some controversy exists regarding whether it is purely dose-related or can be idiosyncratic. oup.com Studies in infants have associated doses as low as 15 mg to 25 mg per kilogram of body weight with methemoglobinemia and cyanosis. ccjm.org Administration of 100 mg/kg of this compound to rats has been shown to produce 40% to 50% methemoglobinemia within 20 minutes. ccjm.org

However, methemoglobinemia has also been reported following the administration of a single this compound spray or with the first or subsequent applications of topical formulations, suggesting it may not always be strictly dose-dependent. fda.gov

Several risk factors contribute to the development of acquired methemoglobinemia from local anesthetics, including this compound. These factors include extremes of age (infants and older adults), the presence of comorbidities, baseline hypoxia, and exceeding recommended dosages. aaaai.orgsemanticscholar.org A break in the integrity of the skin or mucous membrane through which this compound is absorbed can also facilitate its entry into the circulation and increase risk. ccjm.org

Influence of Underlying Conditions (e.g., Liver Disease, G6PD Deficiency)

Certain underlying conditions can influence the risk and severity of this compound-induced methemoglobinemia. Patients with a deficiency of the enzyme NADH-methemoglobin reductase (also known as cytochrome b5 reductase) are at a higher risk because this enzyme is primarily responsible for reducing methemoglobin back to functional hemoglobin. ccjm.orgmedscape.com Infants have physiologically lower levels of this enzyme, making them more susceptible. ccjm.orgwikipedia.org

Glucose-6-phosphate dehydrogenase (G6PD) deficiency is another significant risk factor. medscape.com The NADPH-dependent methemoglobin reduction pathway, which utilizes G6PD, plays a minor role in normal methemoglobin reduction but becomes more important when the primary pathway is compromised or overwhelmed. medscape.com In individuals with G6PD deficiency, this alternative pathway is impaired, making them more vulnerable to oxidative stress and methemoglobin formation induced by agents like this compound. provayblue.comresearchgate.net Methylene (B1212753) blue, a common treatment for methemoglobinemia, is also less effective or contraindicated in patients with G6PD deficiency as its action relies on this pathway. provayblue.comopenanesthesia.org

While less information is available, some sources suggest that conditions like liver cirrhosis may involve severe oxidative stress in red blood cells, potentially influencing susceptibility to methemoglobinemia. medscape.com

Comparative Studies with Other Anesthetics on Methemoglobin Formation

Comparative studies have investigated the propensity of this compound versus other local anesthetics to induce methemoglobin formation. Research indicates that this compound is among the local anesthetics most likely to cause methemoglobinemia. semanticscholar.org

An in vitro study comparing this compound and lidocaine (B1675312) demonstrated that this compound generated substantially more methemoglobin than lidocaine in a red blood cell model. fda.govresearchgate.net Even at a concentration of 500 µM, lidocaine formed no methemoglobin under the same conditions where this compound did. fda.gov The formation of methemoglobin by this compound is likely mediated through its hydroxylamine (B1172632) metabolite, which appears to be more active in this regard than the potential methemoglobin-forming metabolites of lidocaine. researchgate.net

Clinical reviews and case reports also support the higher association of this compound with methemoglobinemia compared to lidocaine. In a review of 242 cases of methemoglobinemia related to local anesthetics, this compound was implicated in 66% of cases, while lidocaine accounted for approximately 5%. semanticscholar.orgnih.gov Studies in sheep have also shown that this compound induced significantly higher methemoglobin levels compared to lidocaine. oup.com

The following table summarizes comparative findings on methemoglobin formation by this compound and lidocaine:

AnestheticMethemoglobin Formation Potential (In Vitro)Incidence in Local Anesthetic-Related Methemoglobinemia Cases semanticscholar.orgnih.gov
This compoundSubstantially Higher fda.govresearchgate.net~66%
LidocaineLower fda.govresearchgate.net~5%

These findings suggest that this compound has a greater inherent capacity to induce methemoglobin formation compared to lidocaine.

Genotoxicity Assessments

Genotoxicity assessments are conducted to evaluate the potential of a substance to cause damage to genetic material.

In Vitro Mammalian Cell Mutagenesis Assays

In vitro mammalian cell mutagenesis assays are standard tests used to detect gene mutations induced by chemical substances in cultured mammalian cells. fao.orgvichsec.org These assays are part of a battery of tests used to screen for potential mammalian mutagens and carcinogens. fao.orgeuropa.eu Common cell lines used include mouse lymphoma L5178Y cells and Chinese hamster ovary (CHO) or lung fibroblast (V79) cells. fao.org

Studies evaluating the genotoxicity of this compound have included in vitro mammalian cell mutagenesis assays. According to a brief communication, this compound was evaluated in the in vitro mammalian cell mutagenesis assay using mouse lymphoma L5178Y cells. fda.govnih.gov These studies were conducted in compliance with Good Laboratory Practice regulations and according to relevant guidelines. nih.gov Based on the results of these studies, this compound was determined not to be genotoxic in this assay. fda.govnih.gov

In Vivo Micronucleus Assays

In vivo micronucleus assays are a type of genotoxicity test used to detect chromosomal damage in the form of micronuclei in eukaryotic cells. Studies have evaluated the genotoxic potential of this compound using the in vivo mouse micronucleus assay. One such study, conducted in compliance with Good Laboratory Practice regulations and according to Veterinary International Conference on Harmonisation guidelines, assessed this compound as part of an FDA approval process for its use as an animal drug. nih.govebi.ac.ukfda.gov Based on the results of this study, this compound was determined not to be genotoxic in the in vivo mouse micronucleus assay. nih.govebi.ac.ukfda.gov This finding aligns with results from in vitro genotoxicity tests, including the bacterial reverse mutation assay and the in vitro mammalian cell mutagenesis assay in mouse lymphoma L5178Y cells, where this compound also showed no genotoxic effects. fda.gov

Allergic and Hypersensitivity Reactions

This compound is frequently associated with hypersensitivity reactions, which are thought to be linked to its presence in numerous over-the-counter products, leading to greater potential for sensitization. dermnetnz.org Allergic reactions to local anesthetics, including this compound, are generally considered rare, with a low incidence of IgE-mediated reactions like anaphylaxis. dermnetnz.org However, delayed-type hypersensitivity reactions, primarily contact dermatitis, are more common. dermnetnz.orgactasdermo.org

p-Aminobenzoic Acid as a Causative Agent

This compound is an ester-type local anesthetic, and its structure contains a para-aminobenzoic acid (PABA) moiety. dermnetnz.orgactasdermo.orgwikipedia.org Ester anesthetics are considered more allergenic compared to amide-based agents, and the hypersensitivity response is believed to be caused by PABA, a breakdown product formed during the metabolism of ester anesthetics by plasma pseudocholinesterase. actasdermo.orgnih.gov PABA is highly antigenic and can rapidly sensitize lymphocytes, contributing to allergic reactions. nih.gov Patients with an allergy to ester anesthetics are likely to exhibit sensitivity to other compounds within the same class due to this shared metabolic product. nih.gov

Contact Dermatitis and Anaphylaxis

This compound sensitivity commonly results in allergic contact dermatitis, presenting as erythema, and in severe cases, blistering and bullae in the area of topical application. dermnetnz.orgactasdermo.org This is a classic delayed-type hypersensitivity reaction, typically appearing 24 to 72 hours after exposure. actasdermo.org While contact dermatitis is the most frequent type of allergic reaction, immediate-type reactions mediated by immunoglobulin E (IgE), such as urticaria, angioedema, and anaphylaxis, are extremely rare. dermnetnz.orgactasdermo.org Despite their rarity, case reports of this compound causing immediate, Type I reactions exist. aaaai.org Anaphylaxis specifically linked to this compound has been reported, though infrequently. dermnetnz.orgresearchgate.net

Systemic Toxicity Syndrome

Systemic toxicity from local anesthetics, including this compound, can occur when significant amounts are absorbed into the systemic circulation. nih.govmedscape.com This can happen through various routes, including accidental ingestion, overapplication, or rapid absorption from mucous membranes or traumatized skin. nih.govontosight.aiontosight.aimims.com Local anesthetic systemic toxicity (LAST) is characterized by rapid onset of severe central nervous system and cardiovascular manifestations. health.qld.gov.auutah.edu

Cardiovascular and Central Nervous System Manifestations

Systemic toxicity typically affects the central nervous system (CNS) and the cardiovascular system. medscape.comhealth.qld.gov.au Initial CNS manifestations may include circumoral and/or tongue numbness, metallic taste, lightheadedness, dizziness, visual and auditory disturbances, disorientation, and drowsiness. medscape.com With higher systemic concentrations, CNS excitation can progress to muscle twitching, convulsions, unconsciousness, coma, and respiratory depression or arrest. medscape.com Cardiovascular effects generally occur at higher serum concentrations than CNS effects and can include chest pain, shortness of breath, palpitations, diaphoresis, hypotension, syncope, bradycardia, cardiac arrhythmias, and potentially lead to cardiovascular depression and collapse, including cardiac arrest. nih.govmedscape.comhealth.qld.gov.audrugbank.com While CNS symptoms often precede cardiovascular symptoms, cardiovascular collapse can occur without prior neurological signs in some cases with other local anesthetics. nih.gov

Overdose Management and Supportive Measures

Management of this compound overdose and systemic toxicity is primarily supportive. ontosight.aiontosight.airch.org.au The initial steps involve assessing and maintaining airway, breathing, and circulation. drugbank.comrch.org.au Monitoring of vital signs and cardiac function is crucial. ontosight.aiontosight.ai Supportive measures include administering oxygen and managing seizures, often with benzodiazepines. ontosight.aiontosight.aiutah.edurch.org.au Hypotension can be treated with intravenous fluids and vasopressors. utah.edurch.org.au In cases of severe cardiovascular toxicity or cardiac arrest, intravenous lipid emulsion therapy is a first-line treatment. nih.govutah.edurch.org.aunih.gov Methemoglobinemia, a potential complication of this compound use, is treated with methylene blue. ontosight.aimims.comutah.edurch.org.aunih.gov Gastrointestinal decontamination with activated charcoal may be considered in cases of oral ingestion, although its use can be controversial. ontosight.aimedscape.com Avoiding hypoxia, hypercarbia, and acidosis is important as these can potentiate toxicity. health.qld.gov.aurch.org.au

Impact on Human Intestinal Flora

Research into the impact of this compound specifically on human intestinal flora appears limited in the provided search results. However, some studies offer insights into the potential for this compound and other non-antibiotic drugs to affect microbial communities.

One review notes that while previous studies have reported on the antimicrobial properties of anesthetic agents, this has been mostly addressed in the context of human health mdpi.com. Another study highlights that non-antibiotic drugs, including antivirals, antipsychotics, and others, can inhibit the growth of bacteria commonly found in the human gut umn.edu. This research, which systematically profiled interactions between non-antibiotics and human gut bacteria, found that over a quarter of non-antibiotic drugs tested inhibited the growth of at least one bacterial strain umn.edu. The drugs were tested at concentrations estimated to be found in the human gut umn.edu.

While direct studies on the comprehensive impact of this compound on the entire human gut microbiome are not prominently featured, research on other topical anesthetics provides some context. For instance, one study investigated the effects of topical anesthetic agents on Campylobacter pylori (now known as Helicobacter pylori), a bacterium found in the gastrointestinal tract. This study found Campylobacter pylori to be highly sensitive to the anti-infective activity of this compound, with low minimum inhibitory concentrations (MICs) observed nih.gov. In patients with histological evidence of C. pylori, the bacterium was recovered significantly more often from those anesthetized with lidocaine compared to those anesthetized with this compound, suggesting that this compound can limit the recovery of this specific bacterium from clinical specimens nih.gov.

Studies on the gut microbiome of aquatic species, where this compound is sometimes used as an anesthetic, offer further, albeit indirect, evidence of its potential to alter microbial communities. One study on Atlantic salmon found that this compound exposure altered the skin mucus microbiome, reducing bacterial richness and diversity and leading to significant dissimilarities in beta diversity compared to control groups mdpi.com. The predominant bacterial classes in both anesthetized and control groups were Gammaproteobacteria and Betaproteobacteria, but the community structure differed mdpi.com. These findings suggest that this compound can impact bacterial communities, although this was observed in fish and on skin mucus rather than the human intestinal flora.

Another study involving juvenile sea cucumbers exposed to Benzo[a]pyrene (BaP), a different compound, noted that BaP exposure caused alterations in the gut microbial community composition researchgate.net. While not directly related to this compound, this highlights the sensitivity of the gut microbiome to external chemical exposure researchgate.net.

The potential for non-antibiotic drugs to affect gut bacteria and potentially promote antibiotic resistance has also been raised umn.edu. While this compound's mechanism of action does not involve typical antimicrobial pathways, the broader impact of non-antibiotic drugs on the microbiome is an area of ongoing research umn.edu.

Data Tables:

Based on the search results, specific quantitative data tables detailing the comprehensive impact of this compound on the diversity and composition of the entire human intestinal flora are not available. The most relevant quantitative data found pertains to the minimum inhibitory concentrations (MICs) of this compound against Campylobacter pylori.

Table 1: Susceptibility of Campylobacter pylori to Topical Anesthetic Agents

Anesthetic AgentMinimum Inhibitory Concentration (MIC)
This compound0.14 mg/ml nih.gov
LidocaineDid not interfere with growth nih.gov

This table illustrates the sensitivity of Campylobacter pylori to this compound compared to lidocaine in an in vitro setting nih.gov.

Advanced Analytical Methodologies for Benzocaine Quantification and Characterization

Chromatographic Techniques

Chromatographic techniques are widely used for the separation, identification, and quantification of benzocaine in various matrices. These methods leverage the differential partitioning of this compound and other components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of this compound due to its versatility, sensitivity, and ability to handle complex samples. HPLC methods have been developed and validated for the determination of this compound in various matrices, including pharmaceutical formulations, biological tissues, and illicit drug samples. nih.govnih.govmdpi.comunirioja.esunesp.brresearchgate.netnih.govresearchgate.net The technique is effective for both quantification and the assessment of purity. nih.govvwr.com

HPLC methods for this compound often utilize reversed-phase C18 columns. unesp.brresearchgate.netresearchgate.net Mobile phases typically consist of mixtures of water or aqueous buffers (such as phosphate (B84403) buffer) and organic modifiers like acetonitrile (B52724) or methanol. unesp.brresearchgate.netmdpi.comresearchgate.net The specific composition and gradient of the mobile phase are optimized to achieve adequate separation of this compound from other components in the sample. nih.govtandfonline.com

Research has demonstrated the application of HPLC for quantifying this compound and its metabolites, such as p-aminobenzoic acid (PABA), acetyl-p-aminobenzoic acid (AcPABA), and acetylthis compound (AcBZ), in biological samples like channel catfish tissues and fluids. nih.gov

HPLC-UV Detection

Ultraviolet (UV) detection is a common and effective method for detecting this compound in HPLC systems, as this compound possesses a chromophore that absorbs UV light. nih.govnih.govunirioja.esresearchgate.nettandfonline.comvitas.nogoogle.com HPLC-UV methods are widely used for the quantitative determination of this compound in pharmaceutical products and other samples. vitas.nogoogle.com

Validated HPLC-UV methods have been developed for this compound quantification, demonstrating accuracy, reproducibility, robustness, and linearity over specific concentration ranges. unesp.brresearchgate.net For instance, an HPLC-UV method for this compound in micro and nanoparticle systems showed linearity over a molar range of 10-100 μM, with a limit of quantification (LOQ) of 13.06 μM and a limit of detection (LOD) of 3.92 μM. unesp.brresearchgate.net Another HPLC-UV method for this compound and N-acetylthis compound in rainbow trout tissue reported an LOD of 6 ng/g. nih.govresearchgate.net

The detection wavelength is typically set within the UV range where this compound exhibits maximum absorbance, commonly around 285 nm or 286 nm, although other wavelengths like 220 nm, 250 nm, 275 nm, 300 nm, 350 nm, and 400 nm have also been reported depending on the specific method and matrix. nih.govunesp.brresearchgate.netresearchgate.netgoogle.comcuni.cz

HPLC-DAD Methods for Purity and Impurity Profiling

HPLC coupled with Diode Array Detection (DAD) is a powerful technique for assessing the purity of this compound and profiling its impurities. mdpi.comcuni.cznih.govwaters.com DAD allows for the acquisition of full UV-Vis spectra across a range of wavelengths during a single chromatographic run, providing valuable information for peak identification and purity assessment. cuni.czwaters.com

HPLC-DAD methods have been developed and validated for the determination of this compound in the presence of its main impurity, p-aminobenzoic acid (PABA). mdpi.comresearchgate.netnih.gov These methods are crucial for quality control and stability studies of this compound formulations. mdpi.comnih.gov The DAD enables the confirmation of peak homogeneity by comparing the spectra at different points across a single peak, ensuring that the signal originates from a single compound. waters.com

Validation parameters for HPLC-DAD methods for this compound and its impurities, such as selectivity and peak symmetry, have been established according to guidelines like those from the International Council for Harmonisation (ICH). mdpi.comnih.gov

Gas Chromatography (GC) for Purity Evaluation

Gas Chromatography (GC) is another chromatographic technique utilized for the purity evaluation of this compound, particularly for relatively volatile or easily derivatizable forms. unirioja.esnih.govnih.govvwr.com GC is often coupled with different detectors, including Flame Ionization Detection (FID) or Mass Spectrometry (MS). researchgate.net

GC methods can be used to determine the percentage purity of this compound, with specifications sometimes requiring a minimum purity of 99.0% by GC. vwr.com GC is also employed in the analysis of seized drug samples to identify and quantify this compound, often found as a cutting agent. researchgate.netspectroscopyonline.comresearchgate.net The technique provides distinct retention times for this compound, allowing for its separation and identification from other substances in a mixture. spectroscopyonline.comresearchgate.net

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods provide complementary information to chromatographic techniques, aiding in the identification, structural characterization, and quantification of this compound.

Mass Spectrometry (MS) and GC-MS for Product Confirmation

Mass Spectrometry (MS) is a highly powerful analytical tool for the characterization and confirmation of organic compounds like this compound. phdcentre.comacs.org MS determines the mass-to-charge ratio (m/z) of ions, providing a unique mass spectral fingerprint for a compound. phdcentre.com

When coupled with Gas Chromatography (GC-MS), the separation capabilities of GC are combined with the identification power of MS, making it a valuable technique for confirming the identity of this compound in complex samples and evaluating its purity. nih.govresearchgate.netwaters.comspectroscopyonline.comresearchgate.netslideshare.netresearchgate.netzeptometrix.comcoleparmer.co.uknih.gov GC-MS is frequently used in forensic analysis for the identification of this compound in seized materials. spectroscopyonline.comnih.gov

The mass spectrum of this compound shows characteristic peaks corresponding to its molecular ion and fragment ions. phdcentre.commassbank.eu For example, the molecular ion peak for this compound (C₉H₁₁NO₂) is observed at m/z 165.0. phdcentre.com Other significant fragment ions can also be observed, aiding in the structural confirmation. phdcentre.commassbank.eu

GC-MS analysis confirms the presence of this compound by matching its retention time and mass spectrum to those of a reference standard. spectroscopyonline.comnih.gov This hyphenated technique is essential for unambiguous identification and can also be used for quantitative analysis when appropriate internal standards and calibration curves are employed. spectroscopyonline.com

Interactive Data Table: HPLC-UV Method Parameters

ParameterValueReference
Column TypeReversed-phase C18 unesp.brresearchgate.net
Mobile PhaseAcetonitrile/Water (50:50 v/v) unesp.brresearchgate.net
Flow Rate1.5 mL/min or 1.0 mL/min unesp.brresearchgate.net
Detection Wavelength285 nm or 286 nm nih.govunesp.brresearchgate.net
Linearity Range10-100 μM unesp.brresearchgate.net
LOQ13.06 μM unesp.brresearchgate.net
LOD3.92 μM or 6 ng/g (in fish tissue) nih.govunesp.brresearchgate.netresearchgate.net

Interactive Data Table: this compound Mass Spectrum Peaks

m/zIntensity (%)Tentative FormulaDescriptionReference
165.025.30C₉H₁₁NO₂⁺Molecular Ion phdcentre.com
137.016.87C₇H₇NO₂⁺Fragment Ion phdcentre.com
120.099.99C₇H₆NO⁺Fragment Ion phdcentre.com
92.029.62C₆H₆N⁺Fragment Ion phdcentre.com
65.023.43C₅H₅⁺Fragment Ion phdcentre.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds like this compound by providing detailed information about the arrangement of atoms, particularly hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR spectroscopy is highly versatile and provides critical information regarding the spatial arrangement of hydrogen atoms within the this compound molecule. Analysis of the ¹H NMR spectrum allows for the identification and assignment of different proton environments based on their chemical shifts, splitting patterns, and integration values. For this compound, characteristic signals are observed for the aromatic protons, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the amine protons. For instance, the methyl protons typically appear in the upfield region around 1.35 ppm. phdcentre.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. phdcentre.com Unlike ¹H NMR, carbon-carbon coupling is typically not detected in standard ¹³C NMR spectra due to the low natural abundance of the ¹³C isotope. phdcentre.com The signals in a ¹³C NMR spectrum are influenced by the electronic environment of each carbon atom. Ethyl carbons are generally more shielded and appear upfield, while aromatic carbon atoms are less shielded due to delocalized pi electrons and appear downfield. phdcentre.com Typical ¹³C NMR signals for this compound have been reported at various chemical shifts, including peaks around 168, 152, 133, 120, 115, 61, and 15 ppm. chegg.com These shifts correspond to the different carbon atoms in the ester carbonyl, aromatic ring, and ethyl group. chegg.com

Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure and purity of synthesized or isolated this compound. phdcentre.com Deuterated chloroform (B151607) (CDCl₃) is a common solvent for acquiring both ¹H and ¹³C NMR data for this compound. phdcentre.com

Infrared (IR) Spectroscopy and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable technique for identifying the functional groups present in this compound based on their characteristic vibrational frequencies. When this compound is exposed to infrared radiation, its functional groups absorb energy at specific wavelengths, resulting in vibrational bands in the IR spectrum.

Key functional groups in this compound, such as the amine (-NH₂), ester carbonyl (C=O), and aromatic ring (C=C), exhibit distinct absorption bands. phdcentre.combrainly.com In the IR spectrum of this compound, peaks in the 3000-4000 cm⁻¹ region are associated with the presence of the -NH₂ group. phdcentre.com The ester carbonyl stretch typically appears as a prominent sharp peak around 1700-1710 cm⁻¹. phdcentre.combrainly.com The C-O stretch of the ester group is often detected in the 1050-1150 cm⁻¹ range. phdcentre.com Signals below 1000 cm⁻¹ constitute the fingerprint region, which is unique to each molecule and can be used for identification by comparison with IR databases. phdcentre.com Aromatic C-H stretches are typically observed just above 3000 cm⁻¹, while C=C stretches within the aromatic ring can be seen around 1600 cm⁻¹. brainly.com

FT-IR spectroscopy has also been utilized to study the polymorphic forms of this compound. Different polymorphic forms can exhibit variations in their crystal lattice structure, leading to subtle shifts or changes in the intensity of IR absorption bands. Analysis of these differences in the FT-IR spectra, often supported by theoretical calculations, can help in the identification and characterization of specific polymorphic forms. mdpi.comnih.gov For instance, polymorphic form III of this compound has been identified by the presence of specific bands in the range of 1280–1300 cm⁻¹ and a band at 1682 cm⁻¹. nih.gov

FT-IR spectra of this compound can be recorded in the solid state, for example, using KBr pellets. mdpi.comasianpubs.org Studies have also investigated the effect of storage conditions on the FT-IR spectra of this compound, noting changes in optical density when exposed to sunlight or IR radiation. asianpubs.org

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the qualitative and quantitative analysis of this compound, particularly in pharmaceutical preparations. asianpubs.org this compound contains chromophores (functional groups that absorb UV or visible light), such as the aromatic ring and the ester group conjugated with the amine group, which allow it to absorb light in the UV region of the electromagnetic spectrum.

UV-Vis spectrophotometry can be used to identify this compound by its characteristic absorption spectrum, including its wavelength maxima (λmax). asianpubs.org Quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. UV-Vis measurements are carried out to determine the concentration of this compound in a sample by measuring the absorbance at a specific wavelength, typically around 290 nm or within the 200-400 nm range. asianpubs.orgrdd.edu.iqnih.gov

Spectrophotometric methods have been developed for the determination of this compound in various matrices, including pharmaceutical formulations. rdd.edu.iqresearchgate.netrjptonline.org Some methods involve direct measurement of this compound's absorbance, while others utilize derivatization reactions to form a colored product that can be measured in the visible region, enhancing sensitivity or selectivity. rdd.edu.iq For example, this compound can be diazotized and coupled with a coupling agent like N-(1-naphthyl)ethylenediamine to form an intensely colored azo-dye with an absorption maximum in the visible range (e.g., 508 nm or 445 nm), allowing for colorimetric determination. rdd.edu.iq

Studies have demonstrated the application of UV-Vis spectrophotometry for the simultaneous determination of this compound in mixtures with other drugs. rjptonline.org The adherence to Beer-Lambert's law is typically tested over a specific concentration range to establish the linearity of the method for quantitative analysis. asianpubs.orgrdd.edu.iqut.ac.ir For instance, linearity has been observed for this compound concentrations ranging from 1.65 to 132 µg/ml at 486 nm using an extraction-spectrophotometric method involving complex formation. ut.ac.ir

Surface-Enhanced Resonance Raman Scattering (SERRS)

Surface-Enhanced Resonance Raman Scattering (SERRS) is a highly sensitive spectroscopic technique that combines the principles of Surface-Enhanced Raman Scattering (SERS) and Resonance Raman Scattering. SERRS can provide enhanced vibrational fingerprint information for molecules adsorbed on or near SERS-active surfaces, typically noble metal nanostructures like silver or gold nanoparticles.

For this compound, direct SERS detection can yield weak signals. mdpi.comnih.gov However, SERRS can be employed to significantly enhance the Raman signal, particularly when the excitation wavelength is in resonance with an electronic absorption band of the analyte or a derivative. mdpi.com An indirect SERRS method for this compound determination has been developed based on an azo coupling reaction with p-aminothiophenol (PATP). mdpi.comresearchgate.netnih.gov This reaction forms an azo compound from this compound, which exhibits a resonance effect with a 532 nm excitation wavelength, leading to a strong SERRS response. mdpi.com

The SERRS intensity of the characteristic bands of the this compound-derived azo compound can be correlated with the concentration of this compound, enabling quantitative analysis. mdpi.comresearchgate.netnih.gov This approach has demonstrated high sensitivity and rapidity for this compound detection. mdpi.comnih.gov For example, a SERRS method combined with azo derivatization achieved limits of detection (LODs) as low as 0.139 and 0.0788 μg/mL using different peak intensity ratios. nih.gov This method has been applied to the analysis of pharmaceutical preparations without requiring complex extraction or enrichment steps. researchgate.netnih.gov

Weak SERS signals of this compound itself have been observed with peaks assigned at various wavenumbers, including 1178, 1276, 1369, 1511, and 1604 cm⁻¹. mdpi.comnih.gov

Electrochemical Methods

Electrochemical methods are increasingly utilized in pharmaceutical analysis for their ease of use, speed, cost-effectiveness, and often high sensitivity compared to spectrophotometric techniques. researchgate.netscispace.com These methods involve measuring the electrical properties of a solution containing the analyte as a function of applied potential or current.

This compound, containing an oxidizable amine group and a reducible ester group and aromatic ring, can exhibit electrochemical activity. Electrochemical techniques like voltammetry and polarography can be used for both the qualitative identification and quantitative determination of this compound. nih.gov

Amperometric Detection (e.g., FIA with Amperometric Detection)

Amperometric detection involves measuring the current produced by the oxidation or reduction of an analyte at a working electrode at a fixed potential. This technique is often coupled with separation methods like Flow Injection Analysis (FIA) or High-Performance Liquid Chromatography (HPLC) to enhance selectivity and enable the analysis of complex samples. scispace.comresearchgate.net

FIA with amperometric detection has been developed for the determination of this compound. This method involves injecting the sample into a carrier stream that flows through an electrochemical cell equipped with an amperometric detector. scispace.comresearchgate.net The working potential is set at a value where this compound undergoes oxidation or reduction, and the resulting current is measured. For this compound, an optimum working potential of +1.2 V has been employed with a carbon paste electrode. researchgate.net

FIA with amperometric detection offers rapid analysis times and low limits of detection. researchgate.net For example, a method using batch injection analysis (BIA) with amperometric detection reported a limit of detection of 3.02 × 10⁻⁸ mol L⁻¹ for this compound. researchgate.net The method can achieve high repeatability and is considered an alternative to chromatographic methods for rapid analysis. researchgate.net

Polarographic Methods (e.g., Single-Sweep Polarography)

Polarography is an electrochemical technique that measures the current-voltage relationship as a dropping mercury electrode or a static mercury electrode is used as the working electrode. It can be used for the analysis of electroactive compounds.

A polarographic method for the determination of this compound has been developed based on the polarographic reduction of its chemically obtained oxidation products. researchgate.netscispace.comresearchgate.netresearchgate.net This approach involves the initial oxidation of this compound, for instance, with potassium peroxymonosulfate, to form derivatives that are electrochemically reducible at the mercury electrode. researchgate.netscispace.comresearchgate.net The reduction current of these derivatives is then measured using techniques like single-sweep polarography. researchgate.netscispace.com

The reduction process of this compound oxidation products is generally irreversible and depends on the pH of the supporting electrolyte. scispace.com The reduction peak potentials shift to more negative values with increasing pH, indicating the involvement of proton transfer in the electrochemical reduction. scispace.com

Quantitative determination of this compound using single-sweep polarography is based on the linear relationship between the reduction current and the concentration of the analyte. researchgate.netscispace.comresearchgate.net This method has shown good linearity over a specific concentration range. researchgate.netscispace.comresearchgate.net For example, a linear relationship was observed for this compound concentrations from 1 × 10⁻⁶ to 5 × 10⁻⁵ mol L⁻¹, with a calculated limit of detection of 5.6 × 10⁻⁶ mol L⁻¹. researchgate.netscispace.comresearchgate.net This polarographic method has been successfully applied for the quantitative determination of this compound in pharmaceutical formulations, with results in good agreement with product specifications. researchgate.netscispace.comresearchgate.net

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. For this compound, XRD techniques provide valuable information about its solid-state forms, including the identification of different polymorphs and the detailed elucidation of its crystal structure.

X-ray Powder Diffraction (PXRD) for Polymorph Identification

X-ray Powder Diffraction (PXRD) is a widely employed technique for identifying crystalline phases and characterizing polymorphic forms of active pharmaceutical ingredients like this compound. PXRD patterns are unique fingerprints of a crystalline material, reflecting the arrangement of atoms within the crystal lattice. Different polymorphic forms of a compound will exhibit distinct PXRD patterns.

Studies have shown that this compound exhibits polymorphism, with at least three polymorphic forms described in the literature: Form I (formerly β), Form II (formerly α), and Form III. researchgate.netnih.gov Form I is reported to be a monoclinic polymorph with space group P 2₁/c (Z = 4). researchgate.netnih.gov Form II is described as orthorhombic with space group P2₁2₁2₁ (Z = 4). researchgate.netnih.gov Form III is a monoclinic polymorph with space group P 2₁ (Z = 8). nih.gov

PXRD is used to identify these different forms, often in conjunction with other techniques like FT-IR spectroscopy. nih.govresearchgate.net For example, researchers have used PXRD to confirm the presence of specific this compound polymorphs obtained through different processing techniques such as ball milling, micro milling, and cryogenic grinding. nih.govresearchgate.netnih.gov Ball milling has been shown to convert form III to form I, while micro milling yields form II, and cryogenic grinding can preserve form III. nih.govresearchgate.netnih.gov Overlaying the diffractograms of known polymorphic forms with experimental diffractograms allows for the identification of the forms present in a sample, including mixtures of forms. lpnu.ua

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides a detailed, three-dimensional atomic-level structure of a crystalline compound. This technique is essential for unequivocally determining the crystal structure, including bond lengths, bond angles, and the arrangement of molecules in the unit cell.

For this compound, X-ray crystallography has been used to solve and refine its crystal structure. Early studies determined the structure of this compound, revealing its molecular conformation and packing. ias.ac.in The packing of this compound molecules in the crystal is stabilized by N-H...O hydrogen bonds. ias.ac.in The alkyl chain attached to the benzene (B151609) ring in this compound has been observed in a trans-trans conformation. ias.ac.in Furthermore, the benzoic moiety in this compound can exhibit a quinonoid character, which has been observed in its crystal structure and is attributed to the conjugation of the amino nitrogen with the benzoic moiety down to the carbonyl group. ias.ac.inresearchgate.net

X-ray crystallography is also crucial for characterizing the structures of this compound in different solid forms, such as salts and cocrystals, providing insights into the interactions between this compound and coformers. unipr.it This detailed structural information is vital for understanding the physicochemical properties and behavior of this compound in various solid-state forms.

Dynamic Light Scattering and Nanotracking Analysis for Nanoparticle Characterization

When this compound is formulated into nanoparticle systems, such as nanostructured lipid carriers (NLCs) or solid lipid nanoparticles (SLNs), techniques like Dynamic Light Scattering (DLS) and Nanotracking Analysis (NTA) are employed to characterize the size and behavior of these nanoparticles.

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy or quasi-elastic light scattering, is a technique used to determine the size distribution of nanoparticles in a liquid suspension. mdpi.comucd.ie DLS measures the random movement (Brownian motion) of particles, and the rate at which the intensity of scattered light fluctuates is related to the particle size. mdpi.com DLS provides a measure of the hydrodynamic diameter of the nanoparticles. researchgate.net

In addition to particle size, DLS can also be used to measure the zeta potential of nanoparticles. mdpi.comucd.ienanopartikel.info Zeta potential is a measure of the surface charge of the particles and is indicative of their colloidal stability. mdpi.comucd.ieresearchgate.net Particles with high zeta potential tend to repel each other, leading to a stable suspension, while those with low zeta potential are more prone to aggregation. mdpi.com Studies characterizing this compound-loaded nanoparticles frequently report particle size and zeta potential values obtained from DLS measurements. nih.govresearchgate.netiosrjournals.orgdntb.gov.ua For instance, this compound-loaded SLNs and NLCs have been characterized by DLS, reporting average particle sizes typically in the nanometer range and negative zeta potentials. researchgate.netiosrjournals.org

Nanotracking Analysis (NTA) is another technique used for characterizing nanoparticles in suspension. NTA tracks the Brownian motion of individual nanoparticles and calculates their hydrodynamic diameter based on their speed of movement. Unlike DLS, which measures the ensemble scattering from all particles, NTA provides a particle-by-particle analysis, allowing for the determination of particle size distribution and concentration. nih.gov NTA can complement DLS measurements, providing additional details about the nanoparticle population. nih.gov The characterization of this compound-loaded nanostructured lipid carriers has included analysis by both DLS and NTA, providing insights into the nanoparticle structure and the incorporation of this compound within the lipid matrix. nih.govresearchgate.netnih.govresearchgate.net

These techniques are crucial for assessing the quality, stability, and performance of this compound in nanoparticle formulations, which are designed to enhance its delivery and efficacy.

Data Table: Examples of this compound Nanoparticle Characterization Data (Illustrative)

While specific detailed data tables for this compound nanoparticle characterization were not extensively provided in the search results in a format suitable for direct extraction and interactive table generation, the search results indicate the types of data obtained from DLS and NTA. Below is an illustrative table based on the types of data reported in the search results for this compound-loaded nanoparticles.

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound-loaded SLNs (Optimized)< 350Not specified> -20 researchgate.net
This compound-loaded NLCs (Prepared)214 - 440Not specified-19.6 to -25.9 iosrjournals.org
This compound-loaded NLCs (Optimized)Not specifiedNot specifiedNot specified nih.gov

Innovative Drug Delivery Systems and Formulations Research

Nanostructured Lipid Carriers (NLCs)

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, offering advantages over solid lipid nanoparticles (SLNs) due to their unique internal structure composed of a mixture of solid and liquid lipids. nih.govdovepress.commdpi.com This composition provides higher drug loading capacity and enhanced stability. mdpi.comresearchgate.net NLCs have emerged as promising carriers for the topical delivery of this compound, facilitating improved penetration into the stratum corneum and controlled drug release to underlying tissues. nih.govacs.org

Encapsulation Efficiency and Stability Studies

Studies have demonstrated high encapsulation efficiency of this compound within NLCs. One study reported a noteworthy encapsulation efficiency of 96% for an optimized this compound-loaded NLC formulation (NLCBZC). nih.govnih.govacs.org The composition of the lipid matrix influences encapsulation efficiency and particle size. Replacing solid lipid with an increasing percentage of liquid lipid in lipid nanoparticles has been observed to lead to a gradual increase in encapsulation efficiency. iosrjournals.org For instance, formulations containing Compritol 888 ATO as the solid lipid showed high entrapment efficiency. iosrjournals.org

The stability of this compound-loaded NLCs has also been investigated. The NLCBZC formulation with 96% encapsulation efficiency demonstrated 1-year stability when stored at 25 °C. nih.govnih.govacs.org Another study evaluating SLNs and NLCs reported zeta potential values ranging from -19.6 to -25.9 mV, indicating relatively good stability and dispersion quality. iosrjournals.org The stability of NLC formulations can be followed over time by analyzing parameters such as nanoparticle size, polydispersity index (PDI), zeta potential, nanoparticle concentration, and encapsulation efficiency. nih.gov

The following table summarizes some findings on encapsulation efficiency and particle size for this compound-loaded lipid nanoparticles:

Formulation TypeSolid LipidLiquid LipidSolid Lipid:Liquid Lipid RatioParticle Size (nm)Entrapment Efficiency (%)Zeta Potential (mV)Source
NLC (NLC6)Compritol 888 ATOIsopropyl myristate0.7:0.3214 ± 3.194.62 ± 0.35-20.0 iosrjournals.org
SLNs/NLCs (Range)VariousIsopropyl myristateVarious214 – 44055.65 – 94.62-19.6 to -25.9 iosrjournals.org
NLCBZCCetyl palmitatePropylene glycol monocaprylateVariousNot specified96Not specified nih.govnih.govacs.org

Sustained Release Kinetics

This compound-loaded NLCs have demonstrated sustained release profiles, which are crucial for prolonged anesthetic effect. In vitro release studies of NLCBZC revealed effective sustained drug release for over 20 hours. nih.govnih.govacs.org Another study on NLCs incorporated into a hydrogel showed an initial fast release phase (0-1 hour) followed by a sustained release for 8 hours. iosrjournals.org This biphasic release pattern, with an initial burst followed by sustained release, is considered beneficial for topical products, enhancing initial penetration and prolonging residence time while minimizing systemic absorption. iosrjournals.org The release of this compound from the NLC-loaded hydrogel was observed to be slower than from the NLC dispersion alone. iosrjournals.org

Enhanced Bioavailability and Prolonged Anesthetic Effect

Encapsulating this compound within NLCs has been shown to enhance its bioavailability and prolong its anesthetic effect. The small size of NLCs facilitates their penetration into the stratum corneum, improving the delivery of this compound to deeper tissues. nih.govacs.org In vivo studies conducted in mice demonstrated that NLCBZC prolonged the anesthetic effect of this compound for up to 18 hours. nih.govnih.govacs.org This prolonged effect is attributed to the NLCs acting as a drug reservoir, decreasing the amount of free this compound available to cross the epithelial barrier while extending its presence at the site of action. researchgate.net The use of NLCs for this compound delivery has the potential to reduce the required effective concentration, potentially minimizing associated side effects. nih.govnih.govacs.org

Polymeric Nanoparticles and Nanocapsules

Polymeric nanoparticles and nanocapsules have also been explored as drug delivery systems for this compound to improve its delivery and efficacy. These systems offer advantages such as controlled release and protection of the encapsulated drug. researchgate.netnih.gov

Poly(D,L-lactide-co-glycolide) (PLGA) Systems

Poly(D,L-lactide-co-glycolide) (PLGA) is a widely studied biodegradable and biocompatible polymer for drug delivery applications, including local anesthetics. researchgate.netnih.govnih.gov this compound-loaded PLGA nanocapsules have been developed and characterized. researchgate.netunesp.br Studies have shown that PLGA nanocapsules can achieve high drug loading, with reported values of more than 69% for optimized formulations. researchgate.netunesp.br The physical characteristics of these nanocapsules, such as particle size, polydispersity index, and zeta potential, are evaluated to ensure their suitability as drug carriers. researchgate.net An optimized PLGA nanocapsule formulation showed an average diameter of 123 nm and a zeta potential of -33.6 mV. researchgate.netunesp.br

The release profiles of this compound from PLGA nanocapsules have shown significant differences compared to the pure drug in solution, indicating a modulated release behavior. researchgate.netunesp.br PLGA systems, particularly when combined with hydrogels, lipids, and polyethylene (B3416737) glycol (PEG), present a promising strategy for prolonged local anesthetic therapy with this compound. nih.govtandfonline.com

Chitosan-Coated Polymeric Nanoparticles

Chitosan (B1678972), a natural polymer with mucoadhesive properties, has been used to coat polymeric nanoparticles, including PLGA nanoparticles, for enhanced drug delivery. tandfonline.comnih.govresearchgate.netplos.org Chitosan-coated PLGA nanoparticles have been developed for the sustained release and topical delivery of this compound. nih.govresearchgate.netdntb.gov.uaunesp.br

These chitosan-coated nanoparticles have demonstrated high encapsulation efficiency, with one study reporting 96.7 ± 0.02%. nih.govresearchgate.netdntb.gov.ua The chitosan coating imparts a positive zeta potential to the nanoparticles (e.g., 23.3 ± 1.7 mV), suggesting successful coating and potential for enhanced interaction with negatively charged biological surfaces like mucosa. nih.govresearchgate.net

Controlled Release and Permeation Enhancement

Controlled release and enhanced permeation are key objectives in developing new this compound formulations. Microemulsion-based hydrogels, for instance, have been explored to decrease the barrier effect of the skin and increase drug permeation through skin layers. google.com These systems, composed of oil, surfactant, co-surfactant, and water, can carry more this compound through skin layers faster than traditional formulations like solutions and creams. google.com Studies have shown that increasing the amount of water in certain gel formulations can increase the release rate of this compound. Conversely, increasing the amount of alcohol and glycerin may reduce drug release. Amine-grafted mesoporous carbons have also demonstrated high permeability for this compound through artificial membranes, with modified carbons showing faster and more efficient drug release compared to pristine mesoporous carbon. mdpi.com The release kinetics can be influenced by the porosity of the carrier and surface functional groups. mdpi.com

Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) have been investigated as carrier systems for the topical delivery of this compound to improve its local anesthetic effect. nih.goviosrjournals.orgresearchgate.net this compound-loaded SLNs have been prepared using methods such as high shear homogenization followed by ultrasonication. iosrjournals.org The type and concentration of surfactants, as well as the type of solid lipid used, can significantly influence the particle size, entrapment efficiency, and zeta potential of the SLNs. nih.goviosrjournals.org Optimized this compound-loaded SLNs have been reported to be spherical with mean particle diameters typically below 350 nm and a negatively charged surface. nih.gov Characterization using techniques like differential scanning calorimetry and X-ray powder diffraction has confirmed the amorphous nature and uniformity of drug inclusion within the lipid matrix. nih.gov When incorporated into hydrogels, these SLNs have shown an apparently biphasic release process with a sustained release profile, often following Higuchi kinetics. nih.gov Research indicates that this compound-loaded SLN hydrogels can exhibit a more potent anesthetic effect compared to conventional this compound hydrogel, demonstrating significant improvement in both the intensity and duration of the anesthetic effect in in vivo evaluations. nih.govresearchgate.net SLNs are considered suitable carriers for prolonged drug release of this compound. researchgate.net

Transferosomes and Deformable Vesicles

Transferosomes, also known as ultradeformable or elastic liposomes, are vesicular carriers that have garnered significant attention for dermal and transdermal drug delivery due to their flexibility and ability to penetrate deep into the skin layers. ijpsjournal.comzenodo.orgbio-conferences.orgnih.govjapsonline.com These vesicles are typically composed of phospholipids (B1166683) and surfactants, with the surfactants providing the necessary flexibility to squeeze through narrow pores in the skin without rupturing. ijpsjournal.combio-conferences.org

Enhanced Skin Permeation

The deformable nature of transferosomes facilitates enhanced skin penetration of encapsulated this compound. ijpsjournal.comzenodo.org Permeation studies using excised skin have demonstrated significantly enhanced this compound permeation with transferosomal gel formulations compared to conventional gels. ijpsjournal.comzenodo.org This improved permeability allows for deeper penetration through the skin barrier. ijpsjournal.com Studies have shown that transferosomes can pass through skin pores much smaller than their size by adjusting to environmental stress, thereby enhancing the transdermal flow of pharmaceuticals. bio-conferences.org

Prolonged Analgesic Effects

In addition to enhanced permeation, this compound-loaded transferosomes have shown promise in providing prolonged analgesic effects. ijpsjournal.comzenodo.org In vitro release studies have demonstrated sustained release of this compound from transferosomal gel formulations compared to conventional gels. ijpsjournal.comzenodo.org In vivo evaluations in animal models have corroborated these findings, showing prolonged analgesic effects with transferosomal gels, suggesting their potential for improved local anesthesia. ijpsjournal.comzenodo.org The sustained release profile can potentially prolong the anesthetic effect and reduce the frequency of application. ijpsjournal.com

Bioadhesive Formulations

Bioadhesive formulations are designed to adhere to biological tissues, offering localized drug delivery and potentially prolonged contact time. wisdomlib.orgrroij.com This approach is particularly relevant for applications on mucosal surfaces, such as in the oral cavity. wisdomlib.orgrroij.comamazonaws.com

Buccoadhesive Disks

Buccoadhesive disks containing this compound have been developed and evaluated for providing local anesthesia, particularly in dental procedures. wisdomlib.orgamazonaws.comresearchgate.net These disks are designed to adhere to the buccal mucosa, providing a sustained release of this compound while overcoming challenges like saliva retention. wisdomlib.org Research has investigated various bioadhesive polymers, such as Carbopol, HPMC, and HPC, combined with excipients to enhance drug release and adhesion properties. wisdomlib.orgamazonaws.com The mucoadhesive properties of these formulations can vary depending on the type of polymer used, with some studies indicating that Carbopol can exhibit high mucoadhesive force, which is correlated with an increase in polymer concentration. wisdomlib.org This enhanced mucoadhesion is attributed to mechanisms like hydrogen bonding and diffusion interpenetration, allowing the disks to adhere securely to the buccal mucosa upon hydration. wisdomlib.org Buccoadhesive disks have been designed to provide a controlled and sustained release of this compound over several hours. wisdomlib.orgamazonaws.comresearchgate.net In vitro release studies have shown that this compound can be gradually released from these formulations over a period, with some formulations achieving a significant percentage of drug release within a specified timeframe. wisdomlib.orgamazonaws.comresearchgate.net The release mechanism can be predominantly non-Fickian, influenced by factors such as the swelling rate of the polymer and the morphology of the disk. wisdomlib.org In situ release studies simulating the conditions of the human buccal cavity have shown that the concentration of released this compound can be maintained above a certain level for an extended period. amazonaws.com

Bioadhesive Gels

Bioadhesive gels are semi-solid formulations designed to adhere to biological tissues, such as mucosal membranes or skin, for extended periods. This prolonged contact time is crucial for local anesthetics like this compound, as it allows for sustained drug release at the target site, potentially leading to improved and longer-lasting pain relief compared to conventional formulations that may be quickly cleared from the application area researchgate.net.

Studies have explored the use of various polymers to create bioadhesive this compound gels. Carbopol polymers, particularly Carbopol 934P, have been extensively investigated for their mucoadhesive properties and their ability to form gels with high viscosity at low concentrations researchgate.net. Research has shown a relationship between the viscosity and bioadhesive strength of neutralized Carbopol gels containing this compound researchgate.net. Increasing the concentration of Carbopol 934P has been found to increase both the viscosity and bioadhesiveness of the gel formulations researchgate.net.

Hydroxypropyl methylcellulose (B11928114) (HPMC) is another polymer used in the development of bioadhesive this compound gels and films researchgate.netjopcr.com. Studies on buccal films of this compound using a blend of chitosan and HPMC demonstrated that while HPMC inclusion reduced the bioadhesive strength and mucoadhesion time of chitosan films, it increased the degree of swelling jopcr.com. Bioadhesive gels containing this compound utilizing HPMC have shown enhanced local anesthetic effects researchgate.net.

The composition of the gel, including the presence of co-solvents, also influences the drug release and bioadhesive properties. For instance, in Carbopol 934P systems, increasing the amount of alcohol and glycerin was found to reduce this compound release, while increasing the amount of water increased elasticity and release rate researchgate.net.

Research findings on this compound bioadhesive gels highlight the importance of polymer selection and formulation composition in achieving desired bioadhesion and drug release characteristics.

Mucoadhesion Mechanisms and Factors Influencing Adhesion

Mucoadhesion is a complex process involving the interaction and adherence of a material to the mucus layer covering mucosal epithelial surfaces nih.govhealthinformaticsjournal.com. This phenomenon is critical for drug delivery systems aimed at prolonging residence time on mucosal tissues, such as in the oral cavity for treating conditions like mouth ulcers or dental pain with this compound jopcr.com.

The mechanism of mucoadhesion is generally described in two stages: the contact stage and the consolidation stage healthinformaticsjournal.comulisboa.pt. The contact stage involves the initial wetting and close contact between the mucoadhesive material and the mucosal surface healthinformaticsjournal.comulisboa.pt. The consolidation stage follows, where various interactions and bond formations occur between the mucoadhesive polymer and the mucin molecules in the mucus layer healthinformaticsjournal.comulisboa.pt.

Several theories attempt to explain the mechanisms of polymer attachment to mucosal surfaces, including physical entanglement (diffusion theory) and chemical interactions such as electrostatic forces, hydrophobic interactions, hydrogen bonding, and van der Waals forces (adsorption and electronic theories) researchgate.netnih.govinnovareacademics.in. The specific mechanism depends on the nature of the mucosal membrane, the mucoadhesive material, the formulation type, and the local environment nih.gov. Diffusion theory suggests that mucoadhesive molecules and mucin glycoproteins interact through secondary bond formation and chain penetration innovareacademics.in.

Factors influencing mucoadhesion can be broadly categorized based on the properties of the mucoadhesive material, the properties of the mucosal surface, and environmental conditions slideshare.netresearchgate.netasiapharmaceutics.info.

Polymer-Related Factors:

Molecular Weight: Generally, mucoadhesive strength increases with molecular weights above 100,000 due to greater chain entanglements and stronger interactions with the mucosal surface nih.govasiapharmaceutics.info.

Flexibility: Flexible polymer chains can better interpenetrate the mucin network, enhancing mucoadhesion nih.govasiapharmaceutics.info.

Cross-linking Density: The degree of cross-linking in a polymer network affects its swelling capacity and the availability of functional groups for interaction with mucin nih.gov.

Hydrogen Bonding Capacity: Polymers with numerous hydrophilic functional groups like hydroxyl and carboxyl can form hydrogen bonds with the mucin layer, contributing significantly to mucoadhesion nih.govnih.gov.

Polymer Concentration: There is often an optimum polymer concentration for maximum mucoadhesion. In highly concentrated systems beyond this optimum, adhesive strength may decrease nih.gov. However, for solid dosage forms, higher polymer concentration can lead to stronger mucoadhesion nih.gov.

Charge of Polymer: Electrostatic interactions can occur between charged polymers and the mucosal surface healthinformaticsjournal.comulisboa.pt.

Mucosal Surface-Related Factors:

Mucus Turnover: The rate at which mucus is produced and shed can affect how long a mucoadhesive material remains attached researchgate.netasiapharmaceutics.info. Rapid turnover can lead to faster removal of the formulation researchgate.net.

Thickness of the Mucus Layer: A thicker mucus layer can provide a larger surface for adhesion but may also act as a barrier to drug diffusion researchgate.netasiapharmaceutics.info.

Mucin Composition: Variations in the composition and structure of mucin can influence mucoadhesive interactions researchgate.netasiapharmaceutics.info.

Diseased State: Certain diseases or conditions can alter the properties of the mucosal surface, affecting mucoadhesion researchgate.netasiapharmaceutics.info.

Environmental Factors:

pH: The pH of the environment can affect the ionization state of both the mucoadhesive polymer and the mucosal surface, altering their interactions researchgate.netasiapharmaceutics.info.

Hydration: The level of hydration of the mucosal surface significantly impacts the mucoadhesive properties healthinformaticsjournal.comresearchgate.net. Adequate hydration allows for polymer swelling and better contact healthinformaticsjournal.com.

Presence of Other Substances: Food, saliva, or other substances can influence mucoadhesion by creating a barrier or changing mucosal surface properties researchgate.net.

Enzymatic Activity: Enzymes in mucus or mucosal tissue can degrade the drug or polymers, affecting adhesion and drug release researchgate.netasiapharmaceutics.info.

Understanding these factors is crucial for designing effective mucoadhesive formulations for this compound delivery.

Hydrogel-Based Systems

Hydrogels are three-dimensional networks of crosslinked hydrophilic polymers capable of absorbing and retaining large amounts of water mdpi.comuconn.edu. Their biocompatibility, tunable properties, and ability to modulate drug release make them promising platforms for local anesthetic delivery, including this compound mdpi.com. Encapsulating local anesthetics within hydrogel matrices can confine drug release to the target site, minimizing systemic exposure mdpi.com.

Hydrogel-based systems for this compound delivery have been explored for various applications, including topical and mucosal administration. Microemulsion-based hydrogels (MBHs) have been developed for dermal delivery of this compound, showing potential as a strategy for improved skin permeation tandfonline.comgoogle.com. These systems combine the advantages of microemulsions (enhanced drug solubility and skin penetration) with the properties of hydrogels (viscosity and adherence) tandfonline.comgoogle.com. Studies have shown that converting this compound-loaded microemulsions into gel form using polymers like Carbopol 940 can be achieved without disrupting the microemulsion structure tandfonline.com. Ex vivo studies using rat abdominal skin demonstrated that this compound-loaded MBHs can exhibit high flux and release rates tandfonline.com.

Injectable hydrogel systems are also being investigated for localized and prolonged delivery of local anesthetics uconn.eduadvancedsciencenews.comnih.gov. While much of the research in this specific area focuses on other local anesthetics like ropivacaine (B1680718) or bupivacaine, the principles are applicable to this compound advancedsciencenews.comnih.govdovepress.com. Thermoresponsive hydrogels, which undergo a sol-to-gel transition at physiological temperatures, are particularly studied for forming in situ depots that enable sustained drug release mdpi.com. Polymers like poly(N-isopropylacrylamide) (PNIPAM) are explored for their thermoresponsive properties mdpi.com.

Hybrid systems combining nanoparticles within hydrogels are also being researched for local anesthetic delivery. For example, chitosan-coated polymeric nanoparticle-thermosensitive hydrogels have been evaluated for this compound delivery, aiming to prolong local anesthetic effects dovepress.com.

The release of this compound from hydrogel matrices is influenced by the hydrogel properties, such as polymer concentration and the presence of co-solvents, similar to bioadhesive gels researchgate.net. The diffusion of this compound from certain oromucosal gel formulations has been shown to follow Higuchi kinetics, indicating a diffusion-controlled release mechanism researchgate.net.

Pharmacological Efficacy and Comparative Studies in Research Models

In Vivo Antinociceptive Tests

In vivo studies, particularly in animal models, have been conducted to evaluate the antinociceptive effects of benzocaine. For instance, research involving nanostructured lipid carriers (NLC) encapsulating this compound (NLCBZC) in mice demonstrated prolonged anesthetic effects. In vivo antinociceptive tests revealed that NLCBZC effectively sustained drug release for over 20 hours and extended the anesthetic effect of this compound for up to 18 hours. This suggests that advanced delivery systems can enhance the duration of this compound's anesthetic action in vivo. researchgate.netresearchgate.netacs.orgnih.gov

Comparative Efficacy with Other Local Anesthetics

Comparative studies have assessed the efficacy of this compound against other local anesthetic agents and non-pharmacological methods in reducing pain and discomfort.

Lidocaine (B1675312), Prilocaine, Tetracaine (B1683103), EMLA

Comparisons between this compound and other local anesthetics like lidocaine, prilocaine, tetracaine, and EMLA (a eutectic mixture of lidocaine and prilocaine) have yielded varied results depending on the specific application and study design.

A literature review comparing 20% this compound and 5% EMLA as topical agents for pain reduction during infiltrative anesthesia in dentistry indicated that EMLA showed superiority over this compound and placebo in all analyzed studies, suggesting a more consistent pharmacological effect for EMLA in this context. rsdjournal.org Another study comparing 20% this compound gel with 5% EMLA cream and 2% lignocaine gel for pain reduction during palatal injections in children found no significant difference in pain perception between the this compound and EMLA groups, although a different agent (Cetacaine) showed superior results. koreamed.org

Conversely, some studies have shown different outcomes. One study comparing a compound topical anesthetic containing lidocaine, prilocaine, and tetracaine against 20% this compound for dental injections found that the compounded mixture was less effective than 20% this compound at reducing pain associated with the injection of local anesthesia. nih.govresearchgate.net This study reported higher Visual Analog Scale (VAS) pain scores for the group using the compounded topical anesthetic compared to the this compound group. researchgate.net

Research evaluating the efficacy of different topical anesthetic agents in reducing pain during the administration of local anesthesia in children found no significant differences between this compound gel and lidocaine spray. scirp.org

These findings highlight the variability in comparative efficacy, which may be influenced by factors such as concentration, formulation, application site, and study population.

Ice as a Non-Pharmacological Alternative

Studies have also compared the efficacy of this compound with non-pharmacological alternatives like ice in reducing pain. A clinical trial evaluating the effectiveness of ice versus 20% this compound in reducing local anesthetic injection pain in the palatal mucosa found no significant difference in VAS scores between pretreatment with ice and pretreatment with this compound. researchgate.net The mean VAS scores were comparable for both interventions. researchgate.net

Another randomized controlled trial comparing this compound gel and ice for pain management during local anesthetic administration in children reported that the topical ice group showed a lower Wong–Baker Facial Pain Scale score compared to the this compound gel group, although the observed difference was not statistically significant. nih.govnih.govresearchgate.netijcpd.com Similarly, the topical ice application showed a lower modified pain scale score, but the difference was not statistically significant. nih.govnih.govresearchgate.netijcpd.com These studies suggest that ice can be a comparable alternative to this compound for reducing injection pain in certain scenarios.

Studies on Specific Applications and Their Efficacy

This compound's efficacy has been investigated in specific clinical applications.

Oral Mucosa Anesthesia

This compound is commonly used for topical anesthesia of the oral mucosa. Studies have explored its effectiveness in reducing pain associated with dental procedures, such as local anesthetic injections. While some studies suggest this compound is effective in reducing pain from needle penetration in certain areas of the oral cavity, others have found no significant difference compared to placebo or other anesthetics depending on the injection site. researchgate.netnih.gov For instance, the effectiveness of topical anesthetics, including this compound, has been observed to be related to the location of the injection site within the oral mucosa. researchgate.net Some research indicates that 20% this compound was effective in the maxillary lateral incisors region but showed no significant difference compared to not using topical anesthetic for the inferior alveolar nerve and upper molars regions. researchgate.net

A study comparing 20% this compound gel and ice for topical anesthesia on the oral mucosa before administering local anesthesia injection found significant differences in VAS ratings at 1 minute and 2.5 minutes, with higher pain ratings for the this compound gel at these early time points compared to ice. archivepp.com

Premature Ejaculation Treatment

Topical this compound has been investigated as a treatment for premature ejaculation (PE). Studies have shown that this compound-containing products can be effective in prolonging intravaginal ejaculatory latency time (IELT). A randomized, placebo-controlled clinical trial using this compound wipes showed a statistically significant prolongation of time to ejaculation in men with PE. jomh.orgjomh.org The study reported a significant increase in mean IELT in the treatment group compared to the placebo group. jomh.orgjomh.org After the second month of use, the treatment group had a mean IELT of 329.70s compared to 110.10s in the placebo group. jomh.orgjomh.org

Another study in 2017 suggested that using 4% this compound wipes before intercourse could delay ejaculation by an average of 231.5 seconds. medicalnewstoday.com Men using this compound wipes in a study reported higher sexual satisfaction and felt they had more control over their ejaculation. medicalnewstoday.comauanet.org

These findings suggest that this compound is a viable topical treatment option for PE, demonstrating a clinically meaningful benefit in increasing time to ejaculation and improving related patient-reported outcomes. jomh.orgjomh.org

Here is a data table summarizing some of the comparative efficacy findings:

ComparisonApplication AreaKey FindingSource(s)
This compound vs. EMLADental InjectionsEMLA generally superior to this compound and placebo. rsdjournal.org No significant difference in some studies. koreamed.org rsdjournal.orgkoreamed.org
This compound vs. Lidocaine/Prilocaine/TetracaineDental InjectionsCompounded mixture less effective than this compound in one study. nih.govresearchgate.net nih.govresearchgate.net
This compound vs. Lidocaine SprayLocal Anesthesia (Oral)Equally effective in controlling pain during administration of local anesthesia in children. scirp.org scirp.org
This compound vs. IceLocal Anesthetic Injection Pain (Oral Mucosa)No significant difference in reducing pain perception in some studies. researchgate.netnih.govnih.govresearchgate.netijcpd.com Ice showed lower pain scores, but not statistically significant in some cases. nih.govnih.govresearchgate.netijcpd.com researchgate.netnih.govnih.govresearchgate.netijcpd.com
This compound Wipes vs. PlaceboPremature EjaculationStatistically significant prolongation of time to ejaculation and improved patient-reported outcomes. jomh.orgjomh.org jomh.orgjomh.org

Assessment of Onset and Duration of Anesthetic Action

The anesthetic efficacy of this compound, particularly its onset and duration of action, has been evaluated in various research models to understand its pharmacological profile. These studies provide valuable insights into how quickly this compound produces a local anesthetic effect and how long that effect persists in different biological systems.

Research indicates that the onset of this compound's anesthetic action is generally rapid, particularly when applied topically to mucous membranes or traumatized skin due to its good absorption in these areas mims.com. The rate of action is also considered relatively pH-independent nih.govijpsjournal.com.

Studies in fish models have investigated the relationship between this compound concentration and the time required to reach a state of anesthesia (induction time). For instance, in pejerrey fingerlings (Odontesthes bonariensis), a negative correlation was observed between this compound concentration and anesthesia induction time, meaning higher concentrations led to shorter induction times scielo.brresearchgate.net. A concentration of 87.35 mg/L was found to provide a desired anesthetic effect within 30 seconds in this species scielo.br. Other studies in fish, such as early juvenile curimba (Prochilodus lineatus), have shown that water temperature can influence induction time, with higher temperatures generally resulting in shorter induction times to deep anesthesia researchgate.net. At 50 mg/L this compound, the induction time for deep anesthesia in curimba juveniles ranged between 2 and 3 minutes at higher temperatures (25, 28, and 31°C) researchgate.net.

Comparative studies in dental research models have also assessed the onset of this compound. A pilot study comparing 20% this compound gel to a placebo (80% polyethylene (B3416737) glycol) in patients with spontaneous toothache pain found the average analgesic onset time for 20% this compound was 111.8 seconds, compared to 289.0 seconds for the placebo nih.gov. Another study comparing 20% this compound gel with a compounded topical anesthetic mixture (10% lidocaine, 10% prilocaine, and 4% tetracaine) prior to dental injections reported a time of onset of 1 minute for the 20% this compound when in contact with gingival mucosa for 60 seconds nih.gov.

The duration of this compound's anesthetic action varies depending on the application site, concentration, and formulation. In the dental context, 20% this compound gel has been reported to have a duration of approximately 5 to 15 minutes jhrlmc.com. When used as a topical anesthetic generally, the duration of action is often cited as moderate, typically ranging from 30 to 60 minutes smj.org.sa.

In amphibian models, the recovery time from this compound anesthesia has been studied. For Notophthalmus and similar-sized amphibians, a 0.02% this compound solution is suitable, with recovery when returned to anesthesia-free water typically occurring within 45 to 60 minutes uky.edu. For larger amphibians like axolotls and adult Rana pipiens, 0.03% this compound is advisable uky.edu. Recovery time in pejerrey fingerlings exposed to this compound concentrations between 40 and 120 mg/L showed no significant difference, averaging 40.5 ± 11.5 seconds scielo.br.

Novel formulations, such as this compound encapsulated within nanostructured lipid carriers (NLC), have been explored to potentially modify the duration of action. In vitro kinetic studies and in vivo antinociceptive tests in mice revealed that NLC-encapsulated this compound effectively sustained drug release for over 20 hours and prolonged the anesthetic effect for up to 18 hours acs.org. This suggests that drug delivery systems can significantly impact the duration of this compound's effect in research models acs.org.

Studies in Atlantic salmon (Salmo salar) have investigated the pharmacokinetics of this compound following bath administration. The elimination half-lives in this model ranged from 31 to 89 minutes, influenced by the route of administration, dose, and water temperature researchgate.net. The elimination half-life specifically for this compound in Atlantic salmon was calculated as 18.7 minutes in one study researchgate.net.

The following tables summarize some of the research findings on the onset and duration of this compound's anesthetic action in various research models:

Research ModelThis compound ConcentrationOnset TimeDuration/Recovery TimeNotesSource
Pejerrey Fingerlings87.35 mg/L~30 seconds (desired effect)40.5 ± 11.5 secondsNegative correlation between dose and induction time; recovery time not dose-dependent. scielo.br
Curimba Juveniles50 mg/L (25-31°C)2-3 minutes (deep anesthesia)Longer at 22°CTemperature influences induction time. researchgate.net
Toothache Pain (Human)20% gel111.8 seconds (average)Not specifiedCompared to placebo. nih.gov
Gingival Mucosa (Human)20% gel1 minuteNot specifiedApplied for 60 seconds; comparative study. nih.gov
Amphibians (Notophthalmus)0.02% solution~10 minutes (complete anesthesia)45-60 minutesRecovery in anesthesia-free water. uky.edu
Atlantic SalmonNot specifiedNot specified18.7 minutes (elimination half-life)Influenced by dose, route, temperature. researchgate.net
Mice (NLC formulation)Encapsulated in NLCNot specifiedUp to 18 hoursSustained release formulation. acs.org
Study TypeThis compound ConcentrationResearch ModelKey Finding on OnsetSource
Correlation Study40-120 mg/LPejerrey FingerlingsHigher concentrations lead to shorter induction times. scielo.brresearchgate.net
Temperature Impact Study30-80 mg/LCurimba JuvenilesHigher temperatures result in shorter induction times. researchgate.net
Comparative Clinical Trial20% gelToothache Pain (Human)Faster onset than placebo. nih.gov
Comparative Clinical Trial20% gelGingival Mucosa (Human)Onset of 1 minute with 60-second application. nih.gov

Research on Analogues and Structure Activity Relationships

Design and Synthesis of Novel Benzocaine Analogues

The design and synthesis of novel this compound analogues typically involve modifying the core ethyl 4-aminobenzoate (B8803810) structure. This can include alterations to the aromatic ring, the ester linkage, or the amino group. Synthetic strategies often employ esterification reactions, similar to the synthesis of this compound itself from p-aminobenzoic acid and ethanol (B145695). firsthope.co.injsynthchem.comresearchgate.net Recent advancements in synthesis include the use of sustainable methods, such as employing natural deep eutectic solvents (NADES) as environmentally friendly reaction media. jsynthchem.comresearchgate.net This approach aims to make the synthesis of this compound analogues greener and more efficient. jsynthchem.comresearchgate.net Other synthetic efforts have focused on creating conjugates, such as this compound modified carboxymethylcellulose or this compound conjugated anionic polymers, to explore altered properties like controlled release or enhanced biological effects. eurekaselect.comresearchgate.net Novel glycodrugs derived from this compound, incorporating sugar residues like D-galactose, have also been synthesized to investigate the impact of glycosylation on biological activity and transport. mdpi.com

Structure-Activity Relationship (SAR) Studies for Anesthetic Potency

Structure-Activity Relationship (SAR) studies for this compound and its analogues investigate how specific structural features correlate with anesthetic potency and other pharmacological properties. The general structure of local anesthetics, including this compound, consists of a lipophilic aromatic ring, an intermediate chain (ester or amide), and a hydrophilic amine group. aspcapro.orgbrainkart.com In this compound's case, the aromatic ring provides lipophilicity, the ester group is the intermediate linkage, and the amino group contributes to the hydrophilic character, although this compound is unique among many local anesthetics in that its amino group is typically uncharged at physiological pH. wikipedia.orgfirsthope.co.inbrainkart.commdpi.com

SAR studies have shown that modifications to the benzene (B151609) ring substitution can affect the duration and potency of anesthesia. firsthope.co.in The lipophilicity, largely influenced by the aromatic ring and any attached alkyl groups, is crucial for membrane permeability and anesthetic potency, as it allows the molecule to diffuse across nerve cell membranes to reach its target, the voltage-gated sodium channels. aspcapro.orgnih.govbrainkart.commdpi.com The ester linkage in this compound is susceptible to hydrolysis by plasma esterases, which contributes to its relatively short duration of action compared to amide-linked local anesthetics. aspcapro.org The pKa of a local anesthetic also plays a role in its onset of action, as it influences the ratio of the ionized to non-ionized form at physiological pH, with the non-ionized form generally permeating membranes more readily. brainkart.com However, this compound is an exception as it exists primarily in the non-ionized form at physiological pH. brainkart.com

Biological Potentials of Analogues Beyond Anesthesia

Beyond their primary use as local anesthetics, this compound analogues have demonstrated a range of other biological activities, including antibacterial, antifungal, anti-cancer, antimutagenic, and action against tuberculosis. eurekaselect.comresearchgate.netresearchgate.netingentaconnect.comnih.gov This has opened up new avenues for research into the therapeutic potential of these compounds. eurekaselect.comresearchgate.netingentaconnect.comnih.gov

Antibacterial and Antifungal Activities

Several studies have investigated the antimicrobial properties of this compound derivatives. Novel Schiff bases derived from this compound have shown antibacterial activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella aerogenes). worldwidejournals.com These derivatives have also exhibited antifungal activity against organisms such as Aspergillus niger and Candida albicans. worldwidejournals.com Some heterocyclic compounds, including oxazole (B20620) and thiazole (B1198619) derivatives synthesized from this compound, have demonstrated good antimicrobial activity against various bacterial and fungal strains, in some cases showing comparable or even greater potency than standard antimicrobial drugs like Ciprofloxacin and Ketoconazole. researchgate.net Research suggests that certain this compound derivatives could serve as lead compounds for the design of more potent antibacterial and antifungal agents. researchgate.net

Compound TypeTarget Organisms (Examples)Observed Activity (e.g., Zone of Inhibition, IC50)Reference
Schiff Bases of this compoundS. aureus, E. coli, A. nigerZone of Inhibition (mm) worldwidejournals.com
Oxazole/Thiazole DerivativesGram-positive/negative bacteria, FungiGood activity, comparable to standards researchgate.net
Thiazolidine derivativesGram +ve and -ve strains, Candida albicansHigher activity than reference drugs researchgate.net

Anti-cancer and Antimutagenic Properties

This compound analogues have also shown potential in cancer research. Studies have indicated that this compound itself may possess antioxidative and antimicrobial activity, which could be relevant in the context of certain cancers, such as mouth cancers. researchgate.netresearchgate.net More directly, analogues of this compound have been found to possess anti-cancer properties. eurekaselect.comresearchgate.netresearchgate.netingentaconnect.comnih.gov this compound conjugated anionic polymers have been reported to potentiate the anti-cancer effects of these polymers. researchgate.net Novel this compound derivatives, including certain thiazolidines and benzimidazole (B57391) derivatives, have been designed and evaluated for their anti-cancer activity against various human cancer cell lines, such as HepG-2, HCT-116, and MCF-7. researchgate.net Some of these derivatives have shown higher anti-cancer activity than reference drugs and have been found to inhibit biological targets like DNA gyrase and human topoisomerase IIα, which are involved in cancer cell growth. researchgate.net The antimutagenic potential of this compound and its analogues has also been noted in research. eurekaselect.comresearchgate.netingentaconnect.comnih.gov

Action Against Tuberculosis

Research has identified that some this compound derivatives exhibit activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. eurekaselect.comresearchgate.netresearchgate.netingentaconnect.comnih.gov Specifically, a series of phenylthiourea (B91264) analogues, structurally related to this compound, have shown promising activity against intracellular M. tuberculosis. biorxiv.org Structure-activity relationship studies on these analogues have identified several compounds with excellent potency against the intracellular form of the bacteria and good selectivity over eukaryotic cells. biorxiv.org While these compounds also showed activity against extracellular bacteria, their potency was significantly lower, suggesting a preferential activity against the intracellular form. biorxiv.org Certain thiourea (B124793) compounds within this series have demonstrated sub-micromolar inhibitory concentrations (IC50) against intracellular M. tuberculosis. biorxiv.org

Compound TypeTarget OrganismActivity (e.g., IC50)Selectivity (vs. Eukaryotic Cells)Reference
Phenylthiourea SeriesMycobacterium tuberculosisIC50 (µM)Good biorxiv.org
Thiourea compoundsIntracellular M. tb< 1.0 µMGood biorxiv.org

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Approaches (Transcriptomics, Metabolomics)

The application of multi-omics approaches, such as transcriptomics and metabolomics, is emerging as a valuable tool to understand the biological effects and mechanisms of compounds like benzocaine at a deeper level. Integrating data from these different "omics" layers—transcriptomics (gene expression), proteomics (protein analysis), and metabolomics (metabolite profiling)—provides a more comprehensive picture of biological systems and how they are affected by external factors or treatments. mdpi.commdpi.com

Recent research investigating the antifungal activity of Schisandra chinensis extract, which contains this compound, utilized transcriptomics and metabolomics to explore the mechanism of action against Alternaria alternata. nih.gov This study demonstrated that this compound exhibited significant inhibitory activity against the fungus. nih.gov Transcriptome analysis revealed that this compound treatment resulted in the upregulation of 2001 genes and downregulation of 2225 genes in A. alternata. nih.gov Real-time fluorescence quantitative PCR validated the expression trends of several differentially expressed genes, supporting the reliability of the transcriptomic data. nih.gov Metabolomic analysis further contributed to understanding the pathways affected by this compound. nih.gov This integrated approach preliminarily elucidated the pathway of action of this compound in its antifungal capacity. nih.gov Such studies highlight the potential of multi-omics to uncover the complex biological interactions of this compound and its potential in new applications. Integrating omics data can lead to the discovery of novel biomarkers and therapeutic targets. researchgate.net

Exploration of this compound as a Fungicide

Beyond its established role as a local anesthetic, research is exploring the potential of this compound as a fungicide. The study on Schisandra chinensis extract found that this compound accounted for a significant portion (14.19%) of the extract and demonstrated inhibitory activity against Alternaria alternata. nih.gov Notably, the inhibitory activity of isolated this compound was significantly higher (43.77-fold) compared to the crude extract. nih.gov Application of this compound before and after fungal inoculation on apples prevented pathogen infection and caused mycelial distortion, as observed through scanning electron microscopy. nih.gov

This research provides experimental evidence supporting the potential of this compound as an environmentally friendly, plant-based fungicide. nih.gov While some sources mention paradichlorobenzene, another chemical compound, is mainly used as an insecticide and fungicide ontosight.ai, the research on this compound from S. chinensis specifically investigates this compound itself for antifungal properties against a plant pathogen. nih.gov This indicates a distinct research direction for this compound in agricultural or related fields.

Novel Applications in Pain Management and Beyond

While this compound is a known local anesthetic, research continues to explore novel applications and improved delivery methods in pain management and potentially other therapeutic areas. The increasing prevalence of chronic pain globally is driving the demand for topical anesthetics like this compound. businessresearchinsights.comdataintelo.com this compound is a key ingredient in various over-the-counter products for pain relief, including those for sore throats, mouth ulcers, and skin irritations. businessresearchinsights.com Its role as a topical anesthetic in minimally invasive procedures is also contributing to its demand by reducing pain, shortening recovery times, and enhancing patient comfort. businessresearchinsights.com

Future research in pain management involves developing drug delivery systems (DDSs) that can provide more efficient drug release, prolonged action, and reduced systemic toxicity compared to traditional administration methods. nih.gov While much research on DDSs for local anesthetics focuses on compounds like lidocaine (B1675312) and bupivacaine, studies are also exploring this compound-loaded systems. nih.gov For example, this compound-loaded nanostructured lipid carriers (NLCs) have been characterized as a potentially fast-acting and long-lasting topical formulation, demonstrating sustained drug release and prolonged anesthetic effect in studies. nih.govnih.gov This suggests that novel formulations could expand the applications of this compound in pain management by improving its pharmacokinetic and biological properties. nih.gov

Beyond pain management, the exploration of this compound's potential as a fungicide nih.gov indicates a broader scope for future research, moving into agricultural or other fields where antifungal properties are needed.

Development of Environmentally Friendly Synthetic Routes

Traditional synthesis methods for this compound and its analogues often involve hazardous organic solvents and non-renewable resources. jsynthchem.comresearchgate.net A key area of emerging research is the development of more environmentally friendly, or "green," synthetic routes. jsynthchem.comresearchgate.netijprdjournal.combch.roajrconline.org

One promising approach involves the use of sustainable natural deep eutectic solvents (NADES) as reaction media. jsynthchem.comresearchgate.net NADES are composed of naturally occurring compounds and offer advantages such as low toxicity, biodegradability, and ease of preparation, making them environmentally friendly alternatives to traditional organic solvents. jsynthchem.comresearchgate.net Research has reported the synthesis of this compound analogues using NADES in the presence of catalysts like urea (B33335) choline (B1196258) chloride, demonstrating a greener and more efficient method. jsynthchem.comresearchgate.net This approach has potential applications in the pharmaceutical industry where eco-friendly processes are desirable. jsynthchem.com

Microwave-assisted synthesis is another green chemistry technique being explored for this compound synthesis. ijprdjournal.combch.roajrconline.org Microwave irradiation can accelerate reaction kinetics, leading to shorter reaction times, improved yields, and higher purity compared to conventional heating methods. ijprdjournal.comajrconline.org Studies have reported microwave-assisted synthesis of this compound using easily accessible precursors, highlighting the efficiency and adaptability of this method. ijprdjournal.com Furthermore, microwave-assisted "solvent-free" synthesis has been investigated for converting this compound to other compounds like procaine (B135), demonstrating a reduction in reaction time and the avoidance of volatile organic compounds. bch.ro

These research directions aim to make the production of this compound and its derivatives more sustainable and less impactful on the environment.

Addressing Challenges in Formulation and Delivery for Specific Research Applications

Optimizing the formulation and delivery of this compound is crucial for maximizing its efficacy and exploring new research applications. Challenges exist in ensuring appropriate drug release profiles, targeting specific tissues, and overcoming biological barriers.

Research into novel drug delivery systems, such as nanostructured lipid carriers (NLCs) and microemulsion-based hydrogels, aims to address these challenges. nih.govnih.govgoogle.comgoogle.com NLCs, for instance, can enhance the penetration of this compound into tissues and provide sustained release, potentially prolonging the anesthetic effect and reducing the frequency of administration. nih.gov Studies have shown that this compound-loaded NLCs can effectively sustain drug release for extended periods. nih.gov

Microemulsions are another delivery system being investigated, offering advantages like ease of preparation, transparency, and the ability to solubilize various drugs. google.comgoogle.com However, the low viscosity of simple microemulsions can be a disadvantage for dermal administration. google.comgoogle.com To overcome this, researchers are developing microemulsion-based hydrogels by incorporating gelling agents. google.com These formulations aim to improve the localization and sustained release of this compound on the skin surface, addressing challenges posed by the skin's barrier function. google.com

Buccoadhesive disks containing this compound are also being developed to provide targeted and sustained local anesthesia for dental procedures. wisdomlib.org These formulations are designed to adhere to the buccal mucosa, overcoming challenges like saliva flow and patient discomfort associated with traditional methods. wisdomlib.org Research in this area focuses on evaluating different bioadhesive polymers and excipients to optimize drug release and adhesion properties. wisdomlib.org

These efforts in formulation and delivery are essential for translating research findings into practical applications, whether in improved pain management strategies, novel antifungal treatments, or other potential future uses of this compound.

Q & A

Q. How can researchers synthesize benzocaine and confirm its purity in laboratory settings?

this compound is synthesized via esterification of 4-aminobenzoic acid with ethanol in the presence of a sulfuric acid catalyst. Post-synthesis, purity is confirmed using melting point analysis (expected range: 88–92°C), thin-layer chromatography (TLC) with UV visualization, and nuclear magnetic resonance (NMR) spectroscopy for structural validation . For novel polymorphs, X-ray powder diffraction (XRPD) is recommended to identify crystalline forms .

Q. What methodologies are used to evaluate this compound’s percutaneous absorption in vitro?

Franz diffusion cells with excised skin models (e.g., hairless guinea pig or human skin) are standard. Parameters like flux (μg/cm²/h) and permeability coefficients are calculated using high-performance liquid chromatography (HPLC) or UV spectroscopy for quantification . Studies should include control groups and validate skin integrity via transepidermal water loss (TEWL) measurements.

Q. How can this compound’s pharmacological activity be assessed in sodium channel blocking assays?

Electrophysiological assays using voltage-clamped cells (e.g., HEK293 expressing Nav1.7 channels) measure IC₅₀ values. This compound’s inhibition is tested at depolarized potentials (e.g., +30 mV), with data normalized to baseline currents. A typical IC₅₀ for this compound is ~0.8 mM .

Q. What statistical methods are appropriate for comparing this compound’s anesthetic efficacy across doses?

Analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey’s HSD) is used for parametric data. Non-parametric data (e.g., skewed recovery times) require Mann-Whitney U or Kruskal-Wallis tests. Significance thresholds (e.g., p < 0.05) must be pre-specified .

Advanced Research Questions

Q. How can experimental design optimize this compound formulations for enhanced drug delivery?

Multivariate strategies like D-optimal or Doehlert designs evaluate lipid-phase components (e.g., stearylamine vs. dicetylphosphate) and hydration-phase variables (ethanol concentration, volume). Responses such as encapsulation efficiency (EE%) and permeation rate (P%) are modeled to identify optimal factor levels. Contradictory factor effects (e.g., KG increasing EE% but reducing P%) necessitate trade-off analysis .

Q. How should researchers resolve contradictory findings in this compound’s dose-response relationships?

Meta-analyses or sensitivity analyses can reconcile discrepancies. For example, reported 50 mg/L this compound had the longest induction time but no significant recovery differences, while higher doses (250 mg/L) caused mortality. Sensitivity analysis might reveal non-linear pharmacokinetics or species-specific toxicity thresholds, requiring in silico modeling (e.g., physiologically based pharmacokinetics, PBPK) .

Q. What advanced techniques determine this compound’s binding sites and affinity in ion channels?

Molecular dynamics (MD) simulations and free energy perturbation (FEP) quantify binding free energies (ΔG) in identified sites (e.g., NavAb activation gate vs. hydrophobic fenestration). FEP-derived dissociation constants (Kd) are compared to experimental values (0.3–1.2 mM for closed eukaryotic channels) . Cryo-EM or mutagenesis further validates binding loci.

Q. How does this compound polymorphism affect its therapeutic efficacy, and how is it characterized?

Polymorphs (e.g., Forms A, B, C) differ in solubility and bioavailability. XRPD and differential scanning calorimetry (DSC) distinguish crystalline forms. In vitro dissolution studies (e.g., USP apparatus II) correlate polymorph stability with permeation rates. Form C (hemihydrate) may exhibit slower release kinetics than anhydrous forms .

Q. What protocols mitigate methemoglobinemia risks in pediatric this compound research?

Preclinical studies should include dose-response curves in juvenile animal models, monitoring arterial oxygen saturation (SpO₂) and methemoglobin levels via co-oximetry. Clinical protocols require IRB-approved safety thresholds (e.g., <3% methemoglobin) and emergency methylene blue dosing (1–2 mg/kg IV) .

Q. How can retrospective epidemiological data inform this compound safety profiles?

Poison control databases (e.g., AAPCC codes) enable case reviews using inclusion criteria (e.g., age <18, topical exposure). Data abstraction should achieve inter-rater reliability (kappa >0.7). Chi-square or logistic regression identifies risk factors (e.g., concentration, application site) .

Methodological Notes

  • Statistical Software : Use SAEG 7.1 for ANOVA , SPSS v23 for non-parametric tests , or R for meta-analyses.
  • Analytical Validation : UV spectra (190–400 nm) and HPLC retention times must match reference standards .
  • Ethical Compliance : Adhere to ICH guidelines for preclinical testing and EMA/CHMP protocols for excipient safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.